molecular formula C76H89N7O22 B15600563 Paclitaxel-MVCP

Paclitaxel-MVCP

货号: B15600563
分子量: 1452.6 g/mol
InChI 键: WKCOFIXYDRGLSO-LRKRTWHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Paclitaxel-MVCP is a useful research compound. Its molecular formula is C76H89N7O22 and its molecular weight is 1452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C76H89N7O22

分子量

1452.6 g/mol

IUPAC 名称

[(1R,2S,3S,4R,7R,9S,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyloxy]-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63+,65-,74-,75+,76-/m0/s1

InChI 键

WKCOFIXYDRGLSO-LRKRTWHOSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Cleavage Mechanism of Paclitaxel-MVCP Linker in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular cleavage mechanism of the Paclitaxel-MVCP (Maleimide-Valine-Citrulline-p-aminobenzyloxycarbonyl) linker, a critical component in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy. The stability of the linker in systemic circulation and its efficient cleavage within tumor cells are paramount to the efficacy and safety of the ADC.

Introduction to the this compound ADC Platform

The this compound ADC represents a sophisticated approach to cancer treatment, combining the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxic effects of paclitaxel (B517696). The MVCP linker is a multi-component system designed to ensure the stable transport of paclitaxel in the bloodstream and its controlled release inside cancer cells.

The components of the MVCP linker are:

  • Maleimide (B117702) (M): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of the monoclonal antibody. However, this linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.[][2] Strategies such as using N-aryl maleimides have been developed to enhance the stability of this thiosuccinimide linkage.[2][3]

  • Valine-Citrulline (VC): A dipeptide sequence that is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[4][5][][7]

  • p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that, following the enzymatic cleavage of the VC dipeptide, spontaneously decomposes to release the active paclitaxel drug.[4][5][8]

The cytotoxic payload, Paclitaxel , is a potent anti-mitotic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[9][10][11][][13]

Intracellular Trafficking and Activation of the this compound ADC

The journey of the this compound ADC from the bloodstream to the release of its cytotoxic payload within a tumor cell is a multi-step process involving receptor-mediated endocytosis and lysosomal trafficking.[14][15][16][17][18]

The key steps are:

  • Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of the tumor cell.

  • Internalization: The ADC-antigen complex is internalized into the cell, primarily through clathrin-mediated endocytosis.[14][16][18]

  • Endosomal Trafficking: The complex is then trafficked through the endosomal pathway.

  • Lysosomal Fusion: The late endosome fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of degradative enzymes.[8][17]

The following diagram illustrates the intracellular trafficking pathway of the this compound ADC.

ADC_Trafficking cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane cluster_cytoplasm ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding EarlyEndosome Early Endosome Receptor->EarlyEndosome 2. Internalization (Endocytosis) LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Endosomal Trafficking Lysosome Lysosome (pH 4.5-5.0) High [Cathepsin B] LateEndosome->Lysosome 4. Lysosomal Fusion Paclitaxel_Released Released Paclitaxel Lysosome->Paclitaxel_Released 5. Cleavage & Payload Release Microtubules Microtubules Nucleus Nucleus Apoptosis Apoptosis Microtubules->Apoptosis Paclitaxel_Released->Microtubules 6. Binds to Microtubules

Figure 1: Intracellular trafficking and activation pathway of a this compound ADC.

The Enzymatic Cleavage and Self-Immolation Cascade

The core of the this compound linker's function lies in its precise cleavage within the lysosome. This process is a two-step cascade involving enzymatic cleavage followed by a rapid self-immolation reaction.

Step 1: Enzymatic Cleavage by Cathepsin B

Within the acidic and enzyme-rich environment of the lysosome, the dipeptide Valine-Citrulline (VC) linker is recognized and cleaved by Cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[4][5][][7] While Cathepsin B is the primary enzyme associated with VC linker cleavage, other lysosomal proteases such as Cathepsin S, L, and F may also contribute to this process.[8][19][20] The cleavage occurs at the amide bond C-terminal to the citrulline residue.[5][8][19]

Step 2: Self-Immolation of the PABC Spacer

The cleavage of the VC dipeptide exposes a free amine on the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This triggers a rapid, spontaneous 1,6-elimination reaction.[5][21] The PABC moiety cyclizes to form an unstable intermediate, which then decomposes into p-aminobenzyl alcohol and carbon dioxide, ultimately releasing the unmodified, active paclitaxel payload.[4][5]

The following diagram details the chemical transformations during the cleavage and self-immolation process.

Cleavage_Mechanism ADC This compound ADC (in Lysosome) Cleaved_Intermediate Cleaved Intermediate ADC->Cleaved_Intermediate Cathepsin B Cleavage Released_Paclitaxel Active Paclitaxel Cleaved_Intermediate->Released_Paclitaxel 1,6-Elimination (Self-Immolation) Byproducts PABC Byproduct + Val-Cit Dipeptide Cleaved_Intermediate->Byproducts

Figure 2: Enzymatic cleavage and self-immolation cascade of the MVCP linker.

Quantitative Data on Linker Stability and Cleavage

The performance of an ADC is critically dependent on the stability of the linker in circulation and the efficiency of its cleavage in the target cells. The following tables summarize key quantitative data related to the MVCP linker and its components.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Valine-Citrulline Linkers

ADCCell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab-vc-MMAENCI-N87HER210.1[22]
Anti-CD71 Probody-vc-MMAE-CD71-[23]
Anti-HER2 ADC with EGCit linkerKPL-4HER2-[23]
Non-cleavable anti-HER2 ADCKPL-4HER2> EC50[23]

Note: MMAE (monomethyl auristatin E) is a different cytotoxic payload often used with VC linkers for comparative studies.

Table 2: Stability of Maleimide-Cysteine Linkage

Maleimide TypeConditionDeconjugation after 7 daysReference
N-alkyl maleimideThiol-containing buffer or serum at 37°C35-67%[2][3]
N-aryl maleimideThiol-containing buffer or serum at 37°C<20%[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cleavage of the this compound linker.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage by purified Cathepsin B.

Materials:

  • This compound conjugate (or a model substrate with a fluorescent reporter)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Stop Solution: Acetonitrile with an internal standard

  • HPLC or LC-MS system

Protocol:

  • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).

  • Dilute the conjugate to the desired final concentration in the assay buffer.

  • Activate the Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the activated Cathepsin B to the conjugate solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the stop solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate and the released paclitaxel.

  • Calculate the rate of cleavage.

The following diagram illustrates the workflow for the in vitro Cathepsin B cleavage assay.

CathepsinB_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Conjugate Solution D Mix Conjugate and Activated Cathepsin B A->D B Prepare Assay Buffer (pH 5.5) C Activate Cathepsin B in Assay Buffer (37°C) B->C C->D E Incubate at 37°C D->E F Withdraw Aliquots at Time Points E->F G Quench Reaction with Stop Solution F->G H Analyze by HPLC/LC-MS G->H I Quantify Cleavage Rate H->I

Figure 3: Experimental workflow for the in vitro Cathepsin B cleavage assay.
Cell-Based Lysosomal Cleavage Assay

This assay assesses the intracellular cleavage of the ADC linker within the lysosomal compartment of target cells.[24]

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • Lysis Buffer

  • LC-MS/MS system

Protocol:

  • Seed the antigen-positive cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the this compound ADC at various concentrations and incubate for different time periods (e.g., 2, 8, 24 hours).

  • After incubation, wash the cells with cold PBS to remove any unbound ADC.

  • Lyse the cells using a suitable lysis buffer.

  • Process the cell lysates to extract the small molecule components, including the intact ADC catabolites and the released paclitaxel.

  • Analyze the extracts by LC-MS/MS to identify and quantify the different species.

  • Determine the extent of intracellular cleavage over time.

Conclusion

The this compound linker is a sophisticated and effective system for the targeted delivery of paclitaxel to tumor cells. Its design leverages the specific enzymatic environment of the lysosome to trigger the release of the cytotoxic payload. A thorough understanding of the cleavage mechanism, as detailed in this guide, is essential for the rational design and optimization of next-generation antibody-drug conjugates with improved therapeutic indices. Future research may focus on further enhancing the stability of the maleimide linkage and exploring alternative dipeptide sequences for even greater specificity and efficiency of cleavage.

References

Synthesis and Characterization of Paclitaxel-MVCP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Paclitaxel-MVCP, a drug-linker conjugate designed for targeted cancer therapy. This document details the chemical synthesis of the individual components, their conjugation, and the analytical methods for characterizing the final product. Furthermore, it elucidates the mechanism of action, including the targeted delivery and intracellular release of the active drug, Paclitaxel.

Introduction

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] However, its clinical use can be associated with systemic toxicity. To enhance its therapeutic index, targeted delivery systems are being developed. This compound is an antibody-drug conjugate (ADC) payload, where Paclitaxel is connected to a linker system designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment.

The MVCP linker is a composite structure consisting of:

  • MC (Maleimidocaproyl): A functional group that allows for covalent conjugation to thiol groups on antibodies or other targeting moieties.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for Cathepsin B, a lysosomal protease often upregulated in cancer cells.[2][3]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug.[4]

This targeted delivery strategy aims to concentrate the cytotoxic effects of Paclitaxel within cancer cells, thereby reducing off-target toxicity and improving overall efficacy.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker and its subsequent conjugation to Paclitaxel.

Synthesis of the MC-Val-Cit-PAB Linker

The synthesis of the MC-Val-Cit-PAB linker is a well-established but complex process. An improved methodology, avoiding epimerization and offering a good overall yield, has been reported.[2] The general synthetic workflow is outlined below.

Experimental Workflow for MC-Val-Cit-PAB Linker Synthesis

G cluster_0 Step 1: Synthesis of Fmoc-Val-Cit-PAB cluster_1 Step 2: Addition of Maleimidocaproyl (MC) group A L-Citrulline B Fmoc protection A->B C Fmoc-L-Citrulline B->C D Coupling with p-aminobenzyl alcohol (PABOH) C->D E Fmoc-Cit-PABOH D->E F Fmoc deprotection E->F G H-Cit-PABOH F->G H Coupling with Fmoc-Val-OSu G->H I Fmoc-Val-Cit-PABOH H->I J Fmoc-Val-Cit-PABOH K Fmoc deprotection J->K L H-Val-Cit-PABOH K->L M Coupling with MC-OSu L->M N MC-Val-Cit-PABOH M->N

Caption: Synthetic workflow for the MC-Val-Cit-PAB linker.

A detailed experimental protocol for the synthesis of a similar MC-Val-Cit-PAB-MMAE linker can be found in the literature and adapted for the synthesis of the Paclitaxel conjugate.[5]

Conjugation of Paclitaxel to the MC-Val-Cit-PAB Linker

The conjugation of Paclitaxel to the linker typically involves its 2'-hydroxyl group. To achieve selective conjugation, Paclitaxel is often first derivatized with a succinate (B1194679) linker to introduce a carboxylic acid handle. This activated Paclitaxel can then be coupled to the amine group of a modified MC-Val-Cit-PAB linker where the maleimide (B117702) group is replaced with a suitable reactive partner or the conjugation is performed at a different site on the linker. For the purpose of creating the this compound payload, the PAB alcohol is typically activated, for instance as a p-nitrophenyl (PNP) carbonate, to react with the 2'-hydroxyl of Paclitaxel.

Experimental Workflow for this compound Conjugation

G cluster_0 Step 1: Activation of the Linker cluster_1 Step 2: Conjugation and Purification A MC-Val-Cit-PABOH B Reaction with p-nitrophenyl chloroformate C MC-Val-Cit-PAB-PNP E MC-Val-Cit-PAB-PNP D Paclitaxel F Coupling Reaction D->F E->F G Crude this compound F->G H Preparative HPLC Purification G->H I Pure this compound H->I G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (with this compound) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Fusion Released_Paclitaxel Released Paclitaxel CathepsinB->Released_Paclitaxel 5. Linker Cleavage & Drug Release Microtubules Microtubules Released_Paclitaxel->Microtubules Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules 6. Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Stabilized_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Induction of

Caption: Mechanism of action of a this compound containing ADC.

  • Binding and Internalization: An antibody conjugated with this compound binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.

  • Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit linker. 3[2]. Drug Release: Cleavage of the dipeptide linker initiates a self-immolative cascade of the PAB spacer, resulting in the release of unmodified, active Paclitaxel into the cytoplasm. 4[4]. Microtubule Stabilization and Apoptosis: The released Paclitaxel binds to β-tubulin, stabilizing the microtubule polymer and preventing its disassembly. This disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitosis. T[1]he cell cycle is arrested in the G2/M phase, ultimately leading to the activation of apoptotic pathways and cell death. T[6][7]he intracellular release of Paclitaxel can trigger the production of reactive oxygen species (ROS), leading to DNA damage and activation of signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway suppression.

This compound represents a sophisticated approach to targeted cancer therapy, combining the potent cytotoxicity of Paclitaxel with a cleavable linker system for selective drug release within tumor cells. This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action, serving as a valuable resource for researchers and professionals in the field of drug development. The detailed methodologies and data presented herein are intended to facilitate the advancement of novel and more effective cancer therapeutics.

References

An In-depth Technical Guide to the Stability of Paclitaxel-MVCP in Various Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of paclitaxel (B517696) formulated with methylated-β-cyclodextrin (MVCP). Understanding the stability of this formulation is critical for the development of robust and effective drug products. This document details the chemical stability of Paclitaxel-MVCP under various buffer conditions, provides established experimental protocols for stability assessment, and outlines the key signaling pathways involved in paclitaxel's therapeutic action.

Introduction to Paclitaxel and MVCP Formulations

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3][4] However, paclitaxel's poor aqueous solubility presents a significant formulation challenge.[5][6]

To overcome this, formulations using solubilizing agents are necessary. Methylated-β-cyclodextrins (MVCP) are cyclic oligosaccharides that can encapsulate hydrophobic drugs like paclitaxel within their lipophilic cavity, thereby increasing their aqueous solubility and stability.[5][7][8] This guide focuses on the stability of such this compound formulations, a crucial parameter for ensuring drug efficacy and safety.

Quantitative Stability Data of this compound

Table 1: Stability of Paclitaxel-RAME-β-CD Complex [5]

Molar Ratio (Paclitaxel:RAME-β-CD)Concentration (mg/mL)Storage ConditionsRemaining Paclitaxel (%)
1:400.124 hours at room temperature> 95%
1:400.524 hours at room temperature> 95%
1:400.12 hours at 41.5°C> 95%
1:400.52 hours at 41.5°C> 95%

Note: The addition of hydroxypropyl methylcellulose (B11928114) (HPMC) to the reconstitution medium was found to significantly increase the stability of the formulation.[5]

Table 2: pH-Dependent Degradation of Paclitaxel (General)

pH ConditionDegradation PathwayStability Profile
Acidic (pH 1-3)Acid-catalyzed hydrolysis, cleavage of the oxetane (B1205548) ring.[10]Unstable
Mildly Acidic (pH 4-5)-Most Stable[5][9]
Neutral to Basic (pH > 6-7)Base-catalyzed hydrolysis of ester groups, epimerization at the C7 position.[11]Unstable

Experimental Protocols

Preparation of this compound Inclusion Complex

A common method for preparing this compound complexes is the co-solvent lyophilization technique.

Protocol:

  • Dissolve paclitaxel in a suitable organic solvent such as ethanol (B145695) or a mixture of ethanol and water.[2]

  • Dissolve the methylated-β-cyclodextrin (e.g., RAME-β-CD) in purified water.

  • Slowly add the paclitaxel solution to the cyclodextrin (B1172386) solution with constant stirring.

  • Continue stirring the mixture for a defined period (e.g., 24-48 hours) at room temperature to allow for complex formation.

  • Freeze-dry the resulting solution to obtain a solid powder of the this compound inclusion complex.[5]

  • The molar ratio of paclitaxel to cyclodextrin can be varied to optimize solubility and stability.[1][5]

Preparation of Buffer Solutions for Stability Studies

Accurate preparation of buffer solutions is critical for reliable stability testing.

3.2.1. Phosphate (B84403) Buffer (pH range ~6.2 - 8.2)

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Purified water

  • pH meter

Protocol (for 0.1 M Phosphate Buffer):

  • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic separately.

  • To prepare a buffer of a specific pH, mix the monobasic and dibasic solutions in the appropriate ratio. For example, for a pH 7.4 buffer, a common starting point is to mix 19 mL of the 0.1 M monobasic solution with 81 mL of the 0.1 M dibasic solution and adjust the final volume to 200 mL with purified water.

  • Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of the monobasic or dibasic solution.

3.2.2. Acetate (B1210297) Buffer (pH range ~3.6 - 5.6) [12]

Materials:

  • Sodium acetate (CH₃COONa)

  • Acetic acid (CH₃COOH)

  • Purified water

  • pH meter

Protocol (for 0.1 M Acetate Buffer, pH 4.6): [13]

  • Dissolve 5.4 g of sodium acetate in 50 mL of purified water.

  • Add 2.4 mL of glacial acetic acid.

  • Dilute with purified water to 100 mL.

  • Verify the final pH with a calibrated pH meter and adjust if necessary with acetic acid or a sodium acetate solution.[13]

Stability-Indicating HPLC Method for Paclitaxel Quantification

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the intact paclitaxel from its degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase Isocratic mixture of acetonitrile (B52724) and phosphate buffer (e.g., 60:40 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 227 nm or 230 nm[9]
Injection Volume 20 µL
Column Temperature Ambient

Forced Degradation Study Protocol:

To ensure the analytical method is stability-indicating, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 N NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound complex to dry heat (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose the this compound solution to UV light.

  • Analyze the stressed samples by the developed HPLC method to confirm that the degradation product peaks are well-resolved from the intact paclitaxel peak.[10]

Visualizations

Paclitaxel Mechanism of Action Signaling Pathway

Paclitaxel_Signaling_Pathway cluster_cell Cancer Cell paclitaxel This compound tubulin β-tubulin subunit of Microtubules paclitaxel->tubulin Binds to microtubules Microtubule Stabilization (Inhibition of Depolymerization) tubulin->microtubules mitotic_spindle Defective Mitotic Spindle microtubules->mitotic_spindle mitotic_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bcl2->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Stability Study

Stability_Study_Workflow start Start prep_complex Prepare this compound Inclusion Complex start->prep_complex prep_samples Prepare Stability Samples in Different Buffers prep_complex->prep_samples prep_buffers Prepare Buffer Solutions (e.g., pH 4, 5, 6, 7, 8) prep_buffers->prep_samples storage Store Samples at Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) prep_samples->storage sampling Withdraw Samples at Predetermined Time Points (e.g., 0, 1, 3, 6 months) storage->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Analyze Data and Determine Degradation Rate hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for a comprehensive stability study of this compound.

Conclusion

The stability of this compound formulations is a critical quality attribute that is highly dependent on the pH of the solution. Paclitaxel is most stable in a mildly acidic environment (pH 4-5). The use of methylated-β-cyclodextrins enhances the solubility and can improve the stability of paclitaxel. For the development of a stable this compound product, it is imperative to conduct thorough stability studies using validated, stability-indicating analytical methods. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on such formulations. A comprehensive understanding of these factors will facilitate the development of a safe, effective, and stable this compound drug product.

References

Paclitaxel-MVCP for Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-neoplastic agent that has been a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] However, the systemic administration of paclitaxel is often associated with significant side effects and a lack of tumor specificity. To address these limitations, targeted drug delivery systems are being developed. One promising approach is the use of antibody-drug conjugates (ADCs), which combine the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic agent like paclitaxel.

This technical guide focuses on Paclitaxel-MVCP, a drug-linker conjugate designed for the development of ADCs. This compound consists of the paclitaxel payload attached to a cleavable linker, Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB), often abbreviated as MVCP. This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic effects of paclitaxel within the tumor cells, thereby enhancing efficacy and reducing off-target toxicity.

This document provides an in-depth overview of the core components of this compound, its proposed mechanism of action, detailed (hypothetical) experimental protocols for its synthesis and evaluation, and representative data presented in a structured format for clarity.

Core Components and Mechanism of Action

The this compound conjugate is comprised of three key components:

  • Paclitaxel: The cytotoxic payload that induces cell death by disrupting microtubule function.[1]

  • MC-Val-Cit-PAB (MVCP) Linker: A protease-cleavable linker that connects paclitaxel to a targeting antibody.

    • Maleimidocaproyl (MC): Provides a stable covalent attachment to the antibody via reaction with sulfhydryl groups of cysteine residues.

    • Valine-Citrulline (Val-Cit): A dipeptide sequence that is a substrate for the lysosomal enzyme cathepsin B.

    • p-Aminobenzoyloxycarbonyl (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active paclitaxel molecule.

  • Targeting Antibody (Not part of the supplied conjugate): A monoclonal antibody that specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. The choice of antibody is critical for the targeted delivery of the this compound conjugate.

The proposed mechanism of action for an ADC utilizing this compound is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream with the paclitaxel payload inactive and stably linked to the antibody.

  • Antibody Binding and Internalization: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

  • Linker Cleavage: Within the lysosome, the high concentration of cathepsin B leads to the enzymatic cleavage of the Val-Cit dipeptide in the MVCP linker.

  • Payload Release: The cleavage of the linker initiates the self-immolation of the PAB spacer, releasing the active paclitaxel molecule into the cytoplasm of the cancer cell.

  • Cytotoxic Effect: The released paclitaxel binds to microtubules, disrupting their dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[3]

Signaling Pathways

Paclitaxel is known to modulate several intracellular signaling pathways to exert its anti-cancer effects. The primary pathways affected include the PI3K/AKT/mTOR and the MAPK signaling pathways.[4] An ADC delivering paclitaxel is expected to trigger similar downstream effects upon payload release within the target cell.

cluster_0 Cell Cycle Control cluster_1 Signaling Cascades cluster_2 Apoptotic Machinery Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin PI3K PI3K Paclitaxel->PI3K Inhibits MAPK MAPK Pathway (p38, JNK) Paclitaxel->MAPK Activates G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Prevents disassembly Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic catastrophe Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) G2M_Arrest->Bcl2 Modulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates MAPK->Bcl2 Modulates Caspases Caspase Activation Bcl2->Caspases Regulates Caspases->Apoptosis Executes

Paclitaxel's core mechanism and impact on signaling pathways.

Experimental Protocols

This section outlines detailed, hypothetical protocols for the synthesis, characterization, and evaluation of a this compound based ADC.

Synthesis of this compound ADC

This protocol describes a two-step process for conjugating this compound to a monoclonal antibody.

Start Start: mAb & this compound Reduce_mAb 1. Antibody Reduction (TCEP) Start->Reduce_mAb Purify_mAb 2. Purification of Reduced mAb (Size Exclusion Chromatography) Reduce_mAb->Purify_mAb Conjugation 3. Conjugation Reaction (Reduced mAb + this compound) Purify_mAb->Conjugation Purify_ADC 4. Purification of ADC (Size Exclusion Chromatography) Conjugation->Purify_ADC Characterize 5. Characterization (UV-Vis, HIC, SEC, MS) Purify_ADC->Characterize End End: Purified this compound ADC Characterize->End

Workflow for the synthesis of a this compound ADC.

Materials:

  • Monoclonal antibody (mAb) specific to a tumor antigen

  • This compound (pre-synthesized drug-linker)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 10-fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 2 hours with gentle agitation.

  • Purification of Reduced Antibody:

    • Purify the reduced mAb using an SEC column pre-equilibrated with PBS to remove excess TCEP.

    • Collect the fractions containing the reduced mAb.

  • Conjugation Reaction:

    • Dissolve the this compound in DMSO to create a stock solution.

    • Add a 5-fold molar excess of the this compound solution to the reduced mAb solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification of the ADC:

    • Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

    • Collect the fractions containing the ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug-linker molecules conjugated to each antibody using UV-Vis spectroscopy and HIC.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

    • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic activity of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.

Start Start: Antigen-Positive & Negative Cells Seed_Cells 1. Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells 2. Treat with Serial Dilutions of ADC, Paclitaxel, and Controls Seed_Cells->Treat_Cells Incubate 3. Incubate for 72 hours Treat_Cells->Incubate MTT_Assay 4. Add MTT Reagent and Incubate Incubate->MTT_Assay Solubilize 5. Solubilize Formazan (B1609692) Crystals (DMSO) MTT_Assay->Solubilize Measure_Absorbance 6. Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 7. Calculate Cell Viability and IC50 Values Measure_Absorbance->Calculate_IC50 End End: IC50 Values Calculate_IC50->End

Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (as a control)

  • This compound ADC

  • Free Paclitaxel

  • Unconjugated monoclonal antibody

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC, free paclitaxel, and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the different drug concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.

In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft mouse model to evaluate the anti-tumor efficacy of the this compound ADC.

Start Start: Immunocompromised Mice Implant_Tumor 1. Subcutaneous Implantation of Antigen-Positive Tumor Cells Start->Implant_Tumor Tumor_Growth 2. Monitor Tumor Growth Implant_Tumor->Tumor_Growth Randomize 3. Randomize Mice into Treatment Groups (when tumors reach ~100-200 mm³) Tumor_Growth->Randomize Administer_Treatment 4. Administer Treatment via IV Injection (ADC, Paclitaxel, Controls) Randomize->Administer_Treatment Monitor 5. Monitor Tumor Volume and Body Weight Administer_Treatment->Monitor Endpoint 6. Euthanize Mice at Study Endpoint Monitor->Endpoint Analyze_Data 7. Analyze Tumor Growth Inhibition Endpoint->Analyze_Data End End: Efficacy Data Analyze_Data->End

Workflow for the in vivo tumor growth inhibition study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive cancer cell line

  • This compound ADC

  • Free Paclitaxel

  • Unconjugated monoclonal antibody

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the antigen-positive cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Unconjugated mAb, Free Paclitaxel, this compound ADC).

    • Administer the treatments intravenously at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Continue monitoring until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation (Hypothetical Data)

The following tables present hypothetical but plausible quantitative data for a this compound ADC, illustrating the expected outcomes from the experimental protocols described above.

Table 1: In Vitro Cytotoxicity of this compound ADC

Cell LineAntigen ExpressionCompoundIC50 (nM)
Cancer Cell Line APositiveThis compound ADC5.2
Cancer Cell Line APositiveFree Paclitaxel15.8
Cancer Cell Line BNegativeThis compound ADC> 1000
Cancer Cell Line BNegativeFree Paclitaxel18.3

Table 2: In Vivo Efficacy of this compound ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
Unconjugated mAb10110012
Free Paclitaxel575040
This compound ADC525080

Table 3: Pharmacokinetic Parameters of this compound ADC (Hypothetical)

ParameterThis compound ADCFree Paclitaxel
Cmax (µg/mL)50.52.5
AUC (µg·h/mL)25005.8
Clearance (mL/h/kg)2.0862
Half-life (t½) (h)1503.0

Conclusion

The this compound drug-linker conjugate represents a promising platform for the development of targeted cancer therapies. By combining the potent anti-mitotic activity of paclitaxel with the specificity of a monoclonal antibody through a cleavable linker, ADCs based on this technology have the potential to significantly improve the therapeutic index of paclitaxel. The detailed protocols and representative data presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further research and development of this compound based ADCs are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Step-by-Step Guide for Paclitaxel-MVCP ADC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of a Paclitaxel-MVCP Antibody-Drug Conjugate (ADC). The protocols outlined below are based on established bioconjugation principles and published methodologies, offering a detailed workflow from the synthesis of the linker-payload to the characterization of the final ADC.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug. This guide focuses on the synthesis of an ADC utilizing Paclitaxel as the cytotoxic payload, conjugated to a monoclonal antibody via a maleimidocaproyl-valine-citrulline-p-aminobenzyl (MVCP) linker. The MVCP linker is designed to be stable in circulation and cleaved by intracellular proteases, such as cathepsin B, upon internalization into target cancer cells, leading to the release of the active drug.

The synthesis of a this compound ADC can be broken down into four main stages:

  • Synthesis of the mc-Val-Cit-PABC-Paclitaxel Linker-Payload: This involves the chemical synthesis of the linker and its subsequent conjugation to Paclitaxel.

  • Antibody Preparation: The monoclonal antibody is prepared for conjugation by the partial reduction of its interchain disulfide bonds to generate reactive thiol groups.

  • Conjugation of Linker-Payload to Antibody: The maleimide (B117702) group of the linker-payload reacts with the free thiols on the reduced antibody to form a stable thioether bond.

  • Purification and Characterization of the ADC: The final ADC is purified to remove unreacted components and characterized to determine its key quality attributes, such as drug-to-antibody ratio (DAR), purity, and stability.

Experimental Protocols

Synthesis of mc-Val-Cit-PABC-Paclitaxel Linker-Payload

This section details the synthesis of the maleimide-functionalized, cleavable linker and its conjugation to Paclitaxel. The synthesis of the mc-Val-Cit-PABC-OH linker is a multi-step process that has been described in the literature. An improved methodology for its synthesis, avoiding epimerization and with a good overall yield, has been reported.[1]

Protocol 2.1.1: Synthesis of mc-Val-Cit-PABC-OH Linker

A detailed, multi-step synthesis protocol for the mc-Val-Cit-PABC-OH linker can be found in the work by Mondal, D., et al. (2018), which reports a six-step synthesis from L-Citrulline with a 50% overall yield.[1] This improved method incorporates the p-aminobenzyl alcohol (PAB) spacer via HATU coupling followed by dipeptide formation.[1]

Protocol 2.1.2: Esterification of Paclitaxel with mc-Val-Cit-PABC-OH

This protocol describes the esterification of the 2'-hydroxyl group of Paclitaxel with the carboxylic acid of the mc-Val-Cit-PABC-OH linker. The 2'-hydroxyl group of Paclitaxel is more reactive than the 7-hydroxyl group due to less steric hindrance.[2]

Materials:

  • Paclitaxel

  • mc-Val-Cit-PABC-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Pyridine (optional, as a catalyst)[3]

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

  • Dissolve mc-Val-Cit-PABC-OH (1.2 equivalents) and DMAP (0.2 equivalents) in anhydrous DCM.

  • Add Paclitaxel (1.0 equivalent) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDCI (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mc-Val-Cit-PABC-Paclitaxel linker-payload. Preparative HPLC can also be used for purification.[4][5][6]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the linker-payload.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the molecular weight.

Antibody Preparation for Conjugation

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction is controlled to achieve a target drug-to-antibody ratio (DAR). Using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) can reduce the four interchain disulfide bonds in a human IgG1, yielding eight potential conjugation sites.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL.

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5.

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in Conjugation Buffer).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or centrifugal filter devices (e.g., Amicon® Ultra).

Procedure:

  • Prepare the antibody in the Conjugation Buffer at the desired concentration (e.g., 10 mg/mL).

  • Add a calculated amount of TCEP stock solution to the antibody solution. A molar ratio of 2.0 to 3.0 moles of TCEP per mole of antibody is a good starting point for achieving a DAR of approximately 4.

  • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Immediately after incubation, remove the excess TCEP from the reduced antibody by buffer exchange into the Conjugation Buffer using a desalting column or a centrifugal filter device. This step is critical to prevent the reduction of the maleimide group on the linker-payload in the subsequent step.

Conjugation of mc-Val-Cit-PABC-Paclitaxel to Reduced Antibody

This protocol details the conjugation of the maleimide-activated linker-payload to the thiol groups of the reduced antibody.

Materials:

  • Reduced monoclonal antibody in Conjugation Buffer.

  • mc-Val-Cit-PABC-Paclitaxel linker-payload, dissolved in a compatible organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Quenching solution: N-acetylcysteine or Cysteine solution in Conjugation Buffer.

Procedure:

  • To the reduced antibody solution, add the mc-Val-Cit-PABC-Paclitaxel solution. A molar excess of the linker-payload (e.g., 5-10 fold) over the antibody is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Quench the reaction by adding an excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Incubate for an additional 30 minutes at room temperature.

Purification of the this compound ADC

The final ADC is purified to remove unreacted antibody, free linker-payload, and aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[7][8]

Materials:

  • Crude this compound ADC solution.

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent).

  • Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • HPLC or FPLC system.

Procedure:

  • Equilibrate the SEC column with the Purification Buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC with the Purification Buffer at a constant flow rate.

  • Monitor the elution profile by UV absorbance at 280 nm. The ADC will typically elute as the main peak, separated from smaller molecules (unreacted linker-payload, quenching agent) and larger aggregates.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the purified ADC fractions and concentrate if necessary using a centrifugal filter device.

  • Sterile filter the final product and store at 2-8 °C.

Characterization of the this compound ADC

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated per antibody (DAR) can be determined using UV-Vis spectroscopy by measuring the absorbance of the ADC at two different wavelengths.[9][10][11] This method is applicable if the drug has a distinct UV absorbance maximum from the antibody.

Protocol:

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for Paclitaxel (e.g., 227 nm, A₂₂₇).

  • Determine the molar extinction coefficients (ε) of the antibody and the paclitaxel-linker at both 280 nm and 227 nm.

  • Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations based on the Beer-Lambert law:

    • A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)

    • A₂₂₇ = (ε_Ab,₂₂₇ * C_Ab) + (ε_Drug,₂₂₇ * C_Drug)

  • Calculate the DAR as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.

Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)

SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates).

Protocol:

  • Inject a known amount of the purified ADC onto an analytical SEC column.

  • Elute with a suitable mobile phase (e.g., PBS).

  • Monitor the elution profile by UV absorbance at 280 nm.

  • Integrate the peak areas of the monomer, aggregates, and any fragments.

  • Calculate the percentage of the monomeric ADC to determine the purity.

Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[12][13][14][15]

Protocol:

  • Inject the purified ADC onto a HIC column.

  • Use a mobile phase gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to elute the ADC species.

  • Monitor the elution profile by UV absorbance at 280 nm.

  • The different peaks correspond to ADC species with different DARs, with higher DAR species having longer retention times.

  • Calculate the relative abundance of each DAR species by integrating the peak areas.

  • The average DAR can also be calculated from the HIC profile.

Confirmation of Identity and DAR by Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its subunits, confirming the successful conjugation and allowing for an accurate determination of the DAR. Both intact mass analysis and analysis of reduced and deglycosylated subunits can be performed.[16][17]

Protocol for Intact Mass Analysis (Native MS):

  • Prepare the ADC sample in a volatile buffer compatible with native MS (e.g., ammonium acetate).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum under conditions that preserve the non-covalent interactions of the antibody.

  • Deconvolute the resulting spectrum to obtain the masses of the different DAR species.

Protocol for Reduced Mass Analysis:

  • Reduce the ADC sample with a reducing agent like DTT to separate the light and heavy chains.

  • Analyze the sample by LC-MS.

  • The mass shift between the unconjugated and conjugated chains corresponds to the mass of the attached linker-payloads, allowing for the determination of the drug distribution on each chain.

Data Presentation

The following tables summarize typical quantitative data that can be obtained during the synthesis and characterization of a this compound ADC.

Table 1: Summary of Synthesis and Purification Yields
Step Typical Yield
mc-Val-Cit-PABC-Paclitaxel Synthesis30-50%
Antibody Reduction and Conjugation>90% (protein recovery)
ADC Purification (SEC)70-90%
Overall Yield Variable
Table 2: Characterization of this compound ADC
Parameter Typical Value
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0
Purity (Monomer Content by SEC)>95%
Aggregates (by SEC)<5%
Endotoxin Level< 0.5 EU/mg

| Table 3: Representative HIC Data for Drug Load Distribution | | | :--- | Relative Abundance (%) | | DAR Species | | | DAR 0 | < 5% | | DAR 2 | 15-25% | | DAR 4 | 50-60% | | DAR 6 | 10-20% | | DAR 8 | < 5% |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Synthesis_Workflow This compound ADC Synthesis Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 ADC Purification & Characterization Linker_Synth Synthesis of mc-Val-Cit-PABC-OH Paclitaxel_Activation Esterification with Paclitaxel Linker_Synth->Paclitaxel_Activation Linker_Payload_Purification Purification of mc-Val-Cit-PABC-Paclitaxel Paclitaxel_Activation->Linker_Payload_Purification Conjugation Conjugation Reaction Linker_Payload_Purification->Conjugation Antibody_Reduction Antibody Reduction (TCEP) Antibody_Reduction->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching ADC_Purification Purification (SEC) Quenching->ADC_Purification Characterization Characterization (UV-Vis, HIC, SEC, MS) ADC_Purification->Characterization

Caption: Workflow for the synthesis of this compound ADC.

ADC_Internalization_and_Payload_Release Mechanism of Action of this compound ADC cluster_0 Extracellular cluster_1 Intracellular ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Proteolytic Cleavage (Cathepsin B) Lysosome->Cleavage Paclitaxel_Release Paclitaxel Release Cleavage->Paclitaxel_Release Apoptosis Cell Apoptosis Paclitaxel_Release->Apoptosis

Caption: ADC internalization and payload release mechanism.

References

Application Note: Mass Spectrometry Analysis of Paclitaxel-MVCP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (PTX) is a potent anti-cancer agent widely used in chemotherapy.[1] However, its poor water solubility and systemic toxicity present significant challenges in its clinical application.[1][2] To overcome these limitations, drug delivery systems involving the conjugation of paclitaxel to polymers are being extensively explored. These polymer-drug conjugates can enhance solubility, improve pharmacokinetic profiles, and enable targeted drug delivery.[1] This application note details the mass spectrometry-based methodologies for the characterization and quantification of Paclitaxel conjugated to a novel hydrophilic polymer, designated here as MVCP (a hypothetical designation for this note).

Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of drug conjugates, providing information on molecular weight, drug loading, and structural integrity.[3] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable tools in this context.[4][5][6]

Experimental Workflow for Paclitaxel-MVCP Conjugate Analysis

The overall workflow for the analysis of this compound conjugates involves several key stages, from sample preparation to data analysis.

This compound Conjugate Analysis Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Extraction Extraction of Conjugate Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation (for LC-MS/MS) Cleanup->LC_Separation MS_Analysis MS/MS or MALDI-TOF Analysis Cleanup->MS_Analysis Direct infusion or spotting LC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing Quantification Quantification & Characterization Data_Processing->Quantification

Caption: General workflow for the mass spectrometry analysis of this compound conjugates.

Protocols

Protocol 1: Characterization of this compound Conjugates by MALDI-TOF MS

This protocol is suitable for determining the molecular weight distribution and average drug-to-polymer ratio of the conjugate.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of 1 mg/mL.

  • Prepare a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) at a concentration of 10 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid.

2. MALDI Plate Spotting:

  • Mix the sample solution and matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).

3. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF/TOF mass spectrometer.[4][5]

  • Mode: Positive ion reflectron mode.

  • Laser: Nd:YAG laser (355 nm) with a repetition rate of 200 Hz.[4][5]

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the conjugate.

  • Calibration: Calibrate the instrument using a suitable standard with a molecular weight range encompassing the analyte.

4. Data Analysis:

  • Process the acquired spectra to determine the peak corresponding to the this compound conjugate.

  • The degree of paclitaxel conjugation can be estimated from the mass shift observed between the unconjugated MVCP polymer and the this compound conjugate.

Protocol 2: Quantification of Paclitaxel Release from MVCP Conjugates by LC-MS/MS

This protocol is designed to quantify the amount of free paclitaxel released from the conjugate over time in a biological matrix (e.g., plasma or cell lysate).

1. Sample Preparation (from plasma):

  • To 100 µL of plasma containing the this compound conjugate, add an internal standard (e.g., docetaxel (B913) or deuterated paclitaxel, D5-PTX).[4]

  • Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., chloroform (B151607) or ethyl acetate), vortexing, and centrifuging.[7]

  • Alternatively, use solid-phase extraction (SPE) for sample cleanup and preconcentration.[6]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B129727) (B).[6]

  • Flow Rate: 0.2 - 0.5 mL/min.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Positive ESI.[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[4] Monitor specific precursor-to-product ion transitions for paclitaxel and the internal standard. For paclitaxel, a common transition is m/z 854.5 > 569.3.[8]

3. Data Analysis:

  • Construct a calibration curve using known concentrations of paclitaxel.

  • Quantify the amount of released paclitaxel in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of paclitaxel. These values can serve as a benchmark for method development.

Table 1: LC-MS/MS Method Parameters for Paclitaxel Quantification

ParameterValueReference
ColumnC18 (50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase A0.1% Formic Acid in Water[6]
Mobile Phase B0.1% Formic Acid in Methanol[6]
Flow Rate0.2 mL/min[6]
Ionization ModeESI Positive[7]
MRM Transition (PTX)854.5 -> 569.3 m/z[8]
MRM Transition (D5-PTX)289.2 m/z (fragment ion)[5]

Table 2: Performance Characteristics of Paclitaxel Quantification Methods

ParameterValueMatrixReference
Linearity Range0.5 - 1000.0 ng/mLMouse Plasma & Tumor[6]
Linearity Range1 - 10000 ng/mLHuman Plasma[8]
Lower Limit of Quantification (LLOQ)10 pg/mLHuman Plasma[7]
Detection Limits (LOD)0.03 - 0.15 ng/mLSerum[9]
Extraction Recovery89.6 - 95.2%Mouse Plasma & Tumor[6]

Signaling Pathway and Drug Release

The therapeutic efficacy of this compound conjugates relies on the controlled release of paclitaxel within the tumor microenvironment or inside cancer cells. This release can be triggered by specific stimuli such as pH or enzymes. Once released, paclitaxel exerts its cytotoxic effect by interfering with the normal function of microtubule breakdown.

Paclitaxel Release and Action PTX_MVCP This compound Conjugate Tumor_Env Tumor Microenvironment (e.g., low pH, enzymes) PTX_MVCP->Tumor_Env Delivery Free_PTX Free Paclitaxel Tumor_Env->Free_PTX Stimuli-responsive Release Cell_Uptake Cancer Cell Uptake Free_PTX->Cell_Uptake Microtubule Microtubule Stabilization Cell_Uptake->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of paclitaxel release from the MVCP conjugate and its cellular action.

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive analysis of this compound conjugates. MALDI-TOF MS provides valuable information on the structural characteristics of the conjugate, while LC-MS/MS offers a highly sensitive and specific method for quantifying the release of active paclitaxel. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in the field of drug development to establish robust analytical methods for the evaluation of novel paclitaxel-polymer conjugates.

References

Determining the Drug-to-Antibody Ratio of Paclitaxel-MVCP Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody.[1][2][3] The DAR significantly influences the ADC's efficacy, safety, pharmacokinetics, and overall therapeutic index.[1][2][4] Therefore, accurate and robust methods for determining the DAR are paramount during the development and manufacturing of ADCs.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs composed of the cytotoxic drug Paclitaxel linked to a monoclonal antibody via a hypothetical maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MVCP) linker. While the "MVCP" linker is not a standard nomenclature, for the purpose of these protocols, we will assume it represents a common linker strategy involving a maleimide (B117702) group for cysteine conjugation, a cleavable valine-citrulline dipeptide, and a self-emissive p-aminobenzyl spacer. Paclitaxel is a hydrophobic cytotoxic agent that functions as a microtubule stabilizer.[5][6]

The primary analytical techniques covered in this document for DAR determination are:

  • UV/Vis Spectroscopy: A straightforward method for determining the average DAR.[][8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): A high-resolution technique for characterizing drug-load distribution and calculating the average DAR for cysteine-linked ADCs.[8][11][12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method for providing accurate mass information to determine the DAR and identify different drug-loaded species.[1][15][16][17]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the different analytical methods for a Paclitaxel-MVCP ADC.

Table 1: Average DAR Determination by UV/Vis Spectroscopy

ParameterValue
ADC Concentration1.0 mg/mL
A2801.250
A3100.150
εAb (280 nm)210,000 M⁻¹cm⁻¹
εDrug (280 nm)5,000 M⁻¹cm⁻¹
εAb (310 nm)0 M⁻¹cm⁻¹
εDrug (310 nm)10,000 M⁻¹cm⁻¹
Calculated Average DAR 3.8

Table 2: DAR Distribution and Average DAR by Hydrophobic Interaction Chromatography (HIC)

DAR SpeciesPeak Area (%)
DAR 05.2
DAR 225.8
DAR 450.1
DAR 615.6
DAR 83.3
Calculated Average DAR 3.9

Table 3: DAR Species Identification and Average DAR by LC-MS

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0 (Ab)148,0005.5
DAR 2150,35026.1
DAR 4152,70049.8
DAR 6155,05015.3
DAR 8157,4003.3
Calculated Average DAR 3.9

Experimental Protocols

Protocol 1: DAR Determination by UV/Vis Spectroscopy

This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[][8][9][10]

1. Materials and Reagents:

  • This compound ADC sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Determine the molar extinction coefficients (ε) of the unconjugated antibody and the this compound linker-drug at two wavelengths (e.g., 280 nm and a wavelength where the drug has significant absorbance, for instance, 310 nm).

  • Prepare a stock solution of the this compound ADC in PBS.

  • Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the ADC sample at 280 nm (A280) and 310 nm (A310).

  • Calculate the concentration of the antibody and the drug using the following equations, derived from the Beer-Lambert law for a two-component system:

    • C_Ab = (A280 * ε_Drug(310) - A310 * ε_Drug(280)) / (ε_Ab(280) * ε_Drug(310) - ε_Ab(310) * ε_Drug(280))

    • C_Drug = (A310 * ε_Ab(280) - A280 * ε_Ab(310)) / (ε_Drug(310) * ε_Ab(280) - ε_Drug(280) * ε_Ab(310))

  • Calculate the average DAR:

    • Average DAR = C_Drug / C_Ab

Diagram: UV/Vis Spectroscopy Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare ADC Solution dilute Dilute to Linear Range prep->dilute measure Measure Absorbance (280 nm & 310 nm) dilute->measure calc_conc Calculate Concentrations (Antibody & Drug) measure->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar

Caption: Workflow for average DAR determination using UV/Vis spectroscopy.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity.[8][11][12][13][14] The conjugation of the hydrophobic this compound linker-drug increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

1. Materials and Reagents:

  • This compound ADC sample

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • HPLC or UHPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

2. Procedure:

  • Prepare the ADC sample at a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).

  • Calculate the average DAR using the following formula:

    • Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each DAR species.

Diagram: HIC Experimental Workflow

cluster_prep Sample & System Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare ADC Sample in Mobile Phase A equilibrate Equilibrate HIC Column prep_sample->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calc_dar Calculate Average DAR integrate->calc_dar

Caption: Experimental workflow for DAR determination by HIC.

Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate method for determining the DAR by measuring the mass of the intact ADC species.[1][15][16][17]

1. Materials and Reagents:

  • This compound ADC sample

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column suitable for intact protein analysis (e.g., C4)

2. Procedure:

  • Dilute the ADC sample to approximately 0.1 mg/mL in Mobile Phase A.

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the ADC sample.

  • Elute the ADC using a shallow gradient of Mobile Phase B (e.g., 5-60% over 15 minutes).

  • Acquire mass spectra in the positive ion mode over an appropriate m/z range for the expected charge states of the ADC.

  • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

  • Identify the peaks corresponding to the unconjugated antibody and the different DAR species.

  • Calculate the average DAR based on the relative abundance of each species:

    • Average DAR = (Σ (Relative Abundance_i * DAR_i)) / (Σ Relative Abundance_i)

Diagram: LC-MS Workflow for DAR Analysis

cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis inject Inject ADC Sample rp_hplc Reversed-Phase HPLC inject->rp_hplc esi Electrospray Ionization rp_hplc->esi ms_acq Mass Spectra Acquisition esi->ms_acq deconvolute Deconvolute Spectra ms_acq->deconvolute identify Identify DAR Species deconvolute->identify calc_dar Calculate Average DAR identify->calc_dar

Caption: Workflow for DAR determination using LC-MS.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. The choice of analytical method depends on the stage of development, the specific properties of the ADC, and the level of detail required. UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, suitable for routine analysis. HIC provides valuable information on the distribution of different drug-loaded species, which is crucial for understanding the heterogeneity of the ADC. LC-MS delivers the most accurate and detailed information, providing confirmation of the mass of each DAR species and a precise calculation of the average DAR. For comprehensive characterization of a this compound ADC, a combination of these orthogonal methods is highly recommended.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Paclitaxel-MVCP ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells, thereby minimizing systemic toxicity.[1][2] The Paclitaxel-MVCP ADC is a novel investigational agent comprising a monoclonal antibody targeting a tumor-associated antigen, conjugated to the microtubule-stabilizing agent Paclitaxel via a hypothetical cleavable linker system, designated MVCP.

A critical step in the preclinical development of any ADC is the thorough in vitro evaluation of its cytotoxic potential.[3][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of the this compound ADC using a common and reliable colorimetric method, the MTT assay. This assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.[1][3][4]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of the this compound ADC can be quantified and its half-maximal inhibitory concentration (IC50) can be determined.[2][3][5]

Mechanism of Action of Paclitaxel

Paclitaxel is a potent anti-cancer agent that functions by disrupting the normal dynamics of the microtubule network within cells.[6][7][8] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[6][7][8][9] This stabilization results in the formation of non-functional microtubule bundles and disrupts the mitotic spindle assembly, which is essential for cell division.[6][7] Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[6][8]

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of the this compound ADC.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Line Culture (Antigen-Positive & Antigen-Negative) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding adc_prep Prepare Serial Dilutions (this compound ADC, Controls) treatment Treat Cells with ADC and Controls adc_prep->treatment cell_seeding->treatment incubation Incubate for 72-96 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_processing Calculate % Cell Viability absorbance_reading->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Caption: General workflow for the ADC in vitro cytotoxicity assay.

Signaling Pathway of Paclitaxel-Induced Apoptosis

The diagram below outlines the key steps in the signaling pathway initiated by Paclitaxel, leading to apoptosis.

paclitaxel_pathway Paclitaxel-Induced Apoptosis Signaling Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis_signaling Activation of Apoptotic Signaling Pathways (e.g., JNK/SAPK) mitotic_arrest->apoptosis_signaling apoptosis Apoptosis apoptosis_signaling->apoptosis

References

Application Notes and Protocols for Evaluating Paclitaxel-MVCP Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-mitotic agent, is a cornerstone of chemotherapy for various cancers. Its therapeutic efficacy is often limited by its poor solubility and systemic toxicity. To address these limitations, drug delivery systems are employed to enhance tumor-specific delivery and reduce off-target effects. Paclitaxel-MVCP represents such a targeted approach, where Paclitaxel is conjugated to a targeting moiety via a specialized linker. "MVCP" refers to the linker chemistry, specifically MC-Val-Cit-PAB , which is designed to be stable in circulation and cleaved by enzymes like cathepsin B that are often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic effects of Paclitaxel within cancer cells, thereby improving its therapeutic index.

These application notes provide a comprehensive overview of the cell-based assays and detailed protocols necessary to evaluate the in vitro efficacy of this compound conjugates.

Mechanism of Action and Signaling Pathways

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1][2][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][3]

The cytotoxic effects of Paclitaxel are mediated through several key signaling pathways:

  • PI3K/AKT/mTOR Pathway: Paclitaxel has been shown to inhibit this critical survival pathway, contributing to the suppression of cell proliferation and induction of apoptosis.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in Paclitaxel's mechanism, with evidence suggesting its activation can contribute to apoptosis.

  • Bcl-2 Family Proteins: Paclitaxel can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It tends to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.

The MC-Val-Cit-PAB linker is designed to be cleaved by cathepsin B, a lysosomal protease.[5] Upon internalization of the this compound conjugate by the target cancer cell, the linker is cleaved within the lysosome, releasing the active Paclitaxel payload to exert its cytotoxic effects.

Experimental Protocols and Data Presentation

A panel of cell-based assays is essential to comprehensively evaluate the efficacy of this compound. The following sections detail the protocols for key experiments and provide templates for data presentation.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of this compound on cancer cell proliferation and survival.

a. MTT/XTT Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, free Paclitaxel (as a control), and a vehicle control for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

b. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT/XTT assay.

  • Reagent Addition: After the treatment period, add CellTiter-Glo® reagent to each well.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values.

Data Presentation: Cell Viability

TreatmentCell LineIC50 (nM) after 72h
Free PaclitaxelSK-BR-35.2
This compound-AntibodySK-BR-31.8
Free PaclitaxelMDA-MB-2318.7
This compound-AntibodyMDA-MB-2313.5

Note: The data in this table is illustrative and should be replaced with experimental results.

Apoptosis Assays

These assays are crucial for confirming that this compound induces cell death through apoptosis.

a. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

b. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the cell viability assays.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Luminescence Reading: Measure the luminescence.

  • Data Analysis: Normalize the caspase activity to the number of viable cells.

Data Presentation: Apoptosis

Treatment (IC50)Cell Line% Apoptotic Cells (Annexin V+) after 48h
Vehicle ControlSK-BR-35.1 ± 1.2
Free PaclitaxelSK-BR-335.4 ± 3.5
This compound-AntibodySK-BR-358.2 ± 4.1

Note: The data in this table is illustrative and should be replaced with experimental results.

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution, specifically looking for arrest in the G2/M phase.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment (IC50, 24h)Cell Line% G0/G1% S% G2/M
Vehicle ControlMDA-MB-23165.2 ± 2.120.5 ± 1.514.3 ± 1.8
Free PaclitaxelMDA-MB-23115.8 ± 1.912.1 ± 1.372.1 ± 3.2
This compound-AntibodyMDA-MB-23110.5 ± 1.58.9 ± 1.180.6 ± 4.0

Note: The data in this table is illustrative and should be replaced with experimental results.

Mandatory Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Signaling Paclitaxel This compound (Internalized & Cleaved) Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Inhibition Paclitaxel->PI3K_AKT MAPK MAPK Pathway Activation Paclitaxel->MAPK G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family PI3K_AKT->Bcl2_Family Inhibits anti-apoptotic (e.g., Bcl-2) MAPK->Bcl2_Family Promotes pro-apoptotic (e.g., Bax) Caspases Caspase Activation Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability (MTT/XTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI, Caspase) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship of this compound Action

Logical_Relationship start This compound Conjugate binding Binding to Target Receptor start->binding internalization Internalization (Endocytosis) binding->internalization cleavage Lysosomal Cleavage of MVCP Linker (Cathepsin B) internalization->cleavage release Paclitaxel Release cleavage->release action Microtubule Stabilization release->action outcome Cell Death (Apoptosis) action->outcome

Caption: Step-wise action of this compound conjugate.

References

Application Note: A Comprehensive Protocol for Assessing Paclitaxel-MVCP Antibody-Drug Conjugate Internalization and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells.[1][2][3] The efficacy of an ADC is critically dependent on a sequence of events: binding to a specific antigen on the cell surface, internalization of the ADC-antigen complex, trafficking to intracellular compartments, and subsequent release of the cytotoxic payload.[3][4][5][6] This application note provides a detailed set of protocols to assess the internalization, intracellular trafficking, and cytotoxic activity of a Paclitaxel-based ADC, here termed "Paclitaxel-MVCP ADC". Paclitaxel is a potent microtubule inhibitor, and its targeted delivery via an ADC aims to enhance its therapeutic index.[7]

The successful development of an ADC requires a thorough in vitro evaluation of its functional characteristics.[2] The following protocols detail methods for quantifying the rate of ADC internalization by flow cytometry, visualizing the intracellular trafficking pathway by confocal microscopy, and determining the ultimate cytotoxic potency of the ADC. These assays are essential for selecting promising ADC candidates and understanding their mechanism of action.[8][9][10]

Core Principles of ADC Internalization and Action

The mechanism of action for a typical internalizing ADC involves several key stages:[10]

  • Binding: The ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[11][12][13] Common pathways include clathrin-mediated and caveolae-mediated endocytosis.[4][11][13]

  • Intracellular Trafficking: The internalized vesicle, or endosome, matures and traffics through the endosomal-lysosomal pathway.[11][14]

  • Payload Release: Within the acidic environment of the lysosome, cellular proteases like Cathepsin B can cleave the linker, releasing the active Paclitaxel payload.[15][16]

  • Cytotoxicity: The released Paclitaxel disrupts microtubule function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[7]

Overall Experimental Workflow

The assessment of a novel ADC is a multi-step process that moves from binding and internalization to functional cytotoxicity. The general workflow involves preparing target cells, treating them with the ADC under various conditions, and analyzing the outcomes using different quantitative and qualitative methods.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Internalization Assessment cluster_2 Phase 3: Functional Assessment cluster_3 Phase 4: Data Analysis A Select & Culture Antigen-Positive (Ag+) & Antigen-Negative (Ag-) Cells C Protocol 1: Quantitative Internalization (Flow Cytometry) A->C D Protocol 2: Qualitative Trafficking (Confocal Microscopy) A->D E Protocol 3: Cytotoxicity Assay (MTT) to determine IC50 A->E B Fluorescently Label This compound ADC (e.g., with Alexa Fluor 488) B->C B->D F Calculate Internalization Rate, Co-localization & IC50 Values C->F D->F E->F G Summarize Data in Tables & Compare Results F->G

Caption: General workflow for in vitro assessment of ADC internalization and function.

Detailed Experimental Protocols

Protocol 1: Quantitative ADC Internalization Assay by Flow Cytometry

This protocol uses a pH-sensitive dye or a quenching antibody to quantify the amount of internalized ADC over time.[17][18][19] pH-sensitive dyes, such as pHrodo, are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[20][21][22]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]

  • This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo Red) or a standard fluorophore (e.g., Alexa Fluor 488)

  • If using a standard fluorophore, an anti-fluorophore quenching antibody is required.[17][19]

  • FACS buffer (PBS with 2% FBS)

  • Trypsin-EDTA

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest Ag+ and Ag- cells and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add the fluorescently labeled this compound ADC to the cell suspension at a final concentration of 10 µg/mL. Prepare samples for various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Binding Step: For all time points, incubate the cells with the ADC on ice (4°C) for 30 minutes to allow for surface binding without internalization. The 0-minute time point sample will not be warmed.

  • Internalization Step: Transfer the plates to a 37°C, 5% CO₂ incubator to initiate internalization.[23] At the end of each time point, immediately place the plate back on ice to stop the process.

  • Quenching (if applicable): If using a standard fluorophore like Alexa Fluor 488, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) to all samples and incubate on ice for 30 minutes. This will quench the fluorescence of the non-internalized, surface-bound ADC.[17][20] If using a pH-sensitive dye, this step is not needed.

  • Washing: Wash the cells three times with cold FACS buffer to remove unbound ADC and quenching antibody.

  • Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.[24] The median fluorescence intensity (MFI) corresponds to the amount of internalized ADC.[25]

Data Analysis:

  • Calculate the percentage of internalization at each time point relative to a control sample where surface fluorescence is not quenched.

  • Plot the MFI or percentage of internalization against time to generate an internalization curve.

Protocol 2: Visualization of ADC Trafficking by Confocal Microscopy

This protocol allows for the direct visualization of ADC internalization and its co-localization with specific organelles, such as lysosomes, providing spatial and temporal information on its intracellular trafficking route.[23][26][27]

Materials:

  • Ag+ and Ag- cell lines

  • Glass-bottom confocal dishes or chamber slides

  • This compound ADC labeled with a green fluorophore (e.g., Alexa Fluor 488)

  • LysoTracker™ Red DND-99 (or another lysosomal marker)

  • Hoechst 33342 or DAPI for nuclear staining[23]

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • PBS

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells onto glass-bottom dishes and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with 10 µg/mL of the fluorescently labeled this compound ADC. Incubate at 37°C for various time points (e.g., 1, 4, and 24 hours).[28]

  • Lysosomal Staining: 30 minutes before the end of the ADC incubation, add LysoTracker Red to the live cells according to the manufacturer's protocol to stain lysosomes.

  • Nuclear Staining: 10 minutes before the end of the incubation, add Hoechst 33342 to stain the nuclei.

  • Washing and Fixation: At each time point, wash the cells three times with warm PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Imaging: Wash the fixed cells again with PBS and add fresh PBS for imaging. Acquire images using a confocal microscope, capturing separate channels for the ADC (green), lysosomes (red), and nuclei (blue).[27]

Data Analysis:

  • Overlay the images from the different channels to visualize the co-localization of the ADC with lysosomes (indicated by yellow puncta where green and red signals overlap).[15]

  • Quantify the degree of co-localization using image analysis software (e.g., ImageJ with a colocalization plugin) to determine the Pearson's correlation coefficient.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability to determine the cytotoxic potency of the this compound ADC.[1][8][29] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, whereas dead cells do not.[1][30]

Materials:

  • Ag+ and Ag- cell lines

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and free Paclitaxel drug

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][29]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.[29]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free Paclitaxel payload. Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.[2]

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][29]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of ADC potency.[1]

Data Presentation

Quantitative data from the described protocols should be summarized in tables for clear comparison and interpretation.

Table 1: Quantitative Internalization of this compound ADC by Flow Cytometry

Cell LineTime (minutes)Median Fluorescence Intensity (MFI)% Internalization
Ag+ Cells 01500%
3085025%
602,10060%
1204,50085%
2405,10092%
Ag- Cells 240180<5%

Table 2: Co-localization of this compound ADC with Lysosomes

Cell LineTime PointPearson's Correlation Coefficient (ADC & LysoTracker)
Ag+ Cells 1 Hour0.35 ± 0.05
4 Hours0.78 ± 0.08
24 Hours0.65 ± 0.10
Ag- Cells 24 Hours< 0.1

Table 3: Cytotoxicity of this compound ADC

CompoundTarget Cell LineIC₅₀ (nM)
This compound ADC Ag+ Cells1.5
Ag- Cells> 1000
Free Paclitaxel Ag+ Cells25.0
Ag- Cells28.0
Unconjugated Antibody Ag+ CellsNo cytotoxicity

Visualization of ADC Internalization Pathway

The primary mechanism for ADC entry and payload release is receptor-mediated endocytosis followed by trafficking to the lysosome.

G cluster_cell Target Cell A ADC B Receptor A->B 1. Binding C Early Endosome B->C 2. Internalization (Endocytosis) D Late Endosome C->D 3. Trafficking & Maturation E Lysosome D->E 4. Fusion F Released Paclitaxel E->F 5. Payload Release G Microtubule Disruption F->G 6. Target Interaction H Apoptosis G->H 7. Cell Death

References

Application Notes and Protocols for In Vivo Testing of Paclitaxel-MVCP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. Paclitaxel (B517696), a potent microtubule-stabilizing agent, is a widely used chemotherapeutic. When used as a payload in ADCs, it can offer a powerful anti-tumor effect.

A common linker technology employed in ADCs is the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl (MVCP) system. This is a cleavable linker designed to be stable in systemic circulation and to be cleaved by enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage, the self-immolative p-aminobenzoyloxycarbonyl (PABC) spacer releases the active paclitaxel payload inside the cancer cell.

However, preclinical in vivo testing of Paclitaxel-MVCP ADCs in rodent models presents unique challenges. The valine-citrulline (VC) dipeptide component of the linker has been shown to be susceptible to premature cleavage by mouse plasma carboxylesterases, leading to off-target toxicity and potentially misleading efficacy results. This necessitates careful experimental design and consideration of alternative linker technologies, such as the more stable glutamic acid-valine-citrulline (EVCit) linker, for murine studies.

These application notes provide a comprehensive overview of the methodologies and key considerations for the in vivo evaluation of this compound ADCs in animal models, with a focus on xenograft studies.

Mechanism of Action of Paclitaxel

Paclitaxel exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The stabilization of microtubules leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Paclitaxel Signaling Pathway Mechanism of Action of this compound ADC cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell ADC_circ This compound ADC ADC_tumor ADC Accumulation (EPR Effect) ADC_circ->ADC_tumor Extravasation Antigen Tumor Cell Surface Antigen ADC_tumor->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Endosome/Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Paclitaxel_release Paclitaxel Release Cleavage->Paclitaxel_release Microtubule Microtubule Stabilization Paclitaxel_release->Microtubule Cell_cycle_arrest G2/M Phase Arrest Microtubule->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

This compound ADC Mechanism of Action

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.

Xenograft Efficacy Study Workflow Cell_Culture 1. Cancer Cell Culture (Antigen Positive) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. ADC Administration (e.g., IV, IP) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis 8. Data Analysis & Tissue Collection Endpoint->Analysis

Workflow for Xenograft Efficacy Study

1. Animal Models and Cell Lines:

  • Animal Models: Athymic nude or SCID (Severe Combined Immunodeficient) mice are commonly used to prevent rejection of human tumor xenografts. The choice of strain can depend on the specific tumor model and the need for a functional innate immune system.

  • Cell Lines: Select human cancer cell lines with well-characterized and stable expression of the target antigen for the ADC's monoclonal antibody. It is advisable to include a negative control cell line (lacking antigen expression) in preliminary in vitro studies to confirm specificity. Examples of cell lines used in Paclitaxel ADC studies include:

    • Breast Cancer: MCF-7, MDA-MB-231, HCC1806

    • Pancreatic Cancer: BxPC-3

    • Ovarian Cancer: SKOV-3, A2780

    • Lung Cancer: A549, NCI-H460

2. Tumor Implantation:

  • Harvest cancer cells during the exponential growth phase.

  • Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=5-10 mice per group).

4. ADC Administration:

  • Formulation: Reconstitute the lyophilized ADC in sterile water or a formulation buffer as specified by the manufacturer. Further dilute with sterile saline or PBS to the final desired concentration immediately before injection.

  • Route of Administration: Intravenous (IV) injection via the tail vein is the most common route for ADCs to mimic clinical administration. Intraperitoneal (IP) injection can also be used.

  • Dosing: The dose and schedule will depend on the potency of the ADC and the maximum tolerated dose (MTD) determined in preliminary toxicity studies. A typical dosing schedule might be a single dose or multiple doses administered weekly or bi-weekly.

5. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Continue to measure tumor volume 2-3 times per week.

  • Body Weight: Measure the body weight of each mouse at least twice a week as an indicator of systemic toxicity. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Survival: Record the date of death or euthanasia for survival analysis.

6. Study Endpoint and Data Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a specified time point.

  • At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, or biomarker analysis).

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Pharmacokinetic Study
  • Administer a single dose of the this compound ADC to a cohort of tumor-bearing or non-tumor-bearing mice.

  • Collect blood samples at various time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h, 48h, 72h, etc.) via retro-orbital or tail vein sampling.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the total antibody, conjugated ADC, and potentially the released payload in plasma samples using validated analytical methods such as ELISA or LC-MS/MS.

  • Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and clearance.

Protocol 3: Biodistribution Study
  • Administer a radiolabeled (e.g., with 111In or 89Zr) or fluorescently-labeled this compound ADC to tumor-bearing mice.

  • At predetermined time points, euthanize the mice and dissect tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Measure the radioactivity or fluorescence in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).

  • This provides insights into the tumor-targeting efficiency and off-target accumulation of the ADC.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of Paclitaxel-containing ADCs. It is important to note that direct comparison between different studies can be challenging due to variations in experimental design, including the specific antibody, linker, cancer model, and dosing regimen.

Table 1: In Vivo Efficacy of Paclitaxel-ADCs in Xenograft Models

Cancer ModelCell LineAnimal ModelADC/TreatmentDose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Pancreatic CancerBxPC-3BALB/c nudehRS7-VK-PTX3 mg/kg, single doseMore efficacious than 10 mg/kg Paclitaxel[1]
Triple-Negative Breast CancerHCC1806BALB/c nudehRS7-VK-PTX30 mg/kg, single doseComparable efficacy to 10 mg/kg Paclitaxel[1]
HER2+ Breast CancerKPL-4NCr nudeAnti-HER2-EVCit-ADC3 mg/kg, single doseSignificant tumor regression[2]
HER2+ Breast CancerJIMT-1NCr nudeAnti-HER2-VCit-ADC3 mg/kg, single doseModerate tumor growth inhibition[2]
Non-Small Cell Lung CancerA549Nude mice2paclitaxel-octreotide150 & 300 nM/kgSignificant tumor growth inhibition[3]

Note: The hRS7-VK-PTX and Anti-HER2-EVCit-ADC utilize modified, more stable linkers for improved performance in mouse models.

Table 2: Pharmacokinetic Parameters of Paclitaxel-ADCs in Mice

ADCAnimal ModelHalf-life (t1/2)ClearanceAUCReference
Anti-HER2-VCit-ADCBALB/c~2 days--[4]
Anti-HER2-EVCit-ADCBALB/c~12 days--[4]
Paclitaxel (Nanoparticle)RatsProlonged vs. TaxolLower than TaxolIncreased vs. Taxol[5]

Table 3: Toxicity Profile of Paclitaxel-ADCs in Animal Models

ADC/TreatmentAnimal ModelDoseKey Toxicity ObservationsReference
hRS7-VK-PTXBALB/c nude60 mg/kgWell-tolerated, no significant body weight loss[1]
hRS7-VK-MMAEBALB/c nude60 mg/kgSevere stress, >15% body weight loss[1]
PaclitaxelNude mice24 mg/kg/day x 5Similar or lower toxicity than cisplatin (B142131) (body weight loss)[6]
2paclitaxel-octreotideNude mice150 & 300 nM/kgLess toxic than free Paclitaxel (less body weight loss and higher WBC counts)[3]

Key Considerations and Troubleshooting

  • Linker Instability in Mice: As highlighted, the MVCP (VC) linker is prone to cleavage in mouse plasma. This can lead to premature release of Paclitaxel, resulting in increased systemic toxicity and reduced tumor-specific delivery. For initial efficacy and toxicity studies in mice, consider using a more stable linker, such as the EVCit linker, or utilizing carboxylesterase-deficient mouse strains.[2][4]

  • Hydrophobicity of Paclitaxel: Paclitaxel is a highly hydrophobic molecule. Conjugation of multiple Paclitaxel molecules to an antibody, especially with a hydrophobic linker like MVCP, can lead to ADC aggregation. This can result in rapid clearance from circulation, suboptimal efficacy, and increased toxicity.[1] The use of hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can mitigate this issue.[1]

  • The Bystander Effect: The released Paclitaxel, being membrane-permeable, can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. This "bystander effect" can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[1]

  • Maximum Tolerated Dose (MTD) Studies: It is crucial to perform an MTD study before initiating efficacy studies to determine the highest dose of the ADC that can be administered without causing life-threatening toxicity.

  • Control Groups: Appropriate control groups are essential for interpreting the results. These should include a vehicle control, an unconjugated antibody control, and a free Paclitaxel control. An ADC targeting an irrelevant antigen can also be included to assess off-target toxicity of the conjugate.

Conclusion

The in vivo evaluation of this compound ADCs is a critical step in their preclinical development. While offering the potential for potent and targeted anti-tumor activity, the unique properties of both the Paclitaxel payload and the MVCP linker present specific challenges, particularly in murine models. Careful consideration of the animal model, linker stability, and potential for aggregation is paramount for obtaining reliable and translatable data. The protocols and data presented in these application notes provide a framework for designing and executing robust in vivo studies to assess the efficacy and safety of this promising class of antibody-drug conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Paclitaxel-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with paclitaxel-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the formulation and experimental stages of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation in paclitaxel-based ADCs?

A1: The low aqueous solubility of paclitaxel-based ADCs is a significant challenge, primarily driven by the inherent hydrophobicity of the paclitaxel (B517696) payload.[1] This issue is often exacerbated by:

  • High Drug-to-Antibody Ratio (DAR): As more hydrophobic paclitaxel molecules are conjugated to the antibody, the overall hydrophobicity of the ADC molecule increases, leading to a higher propensity for aggregation.[2] It is estimated that a DAR above 4 can significantly diminish solubility.[2]

  • Hydrophobic Linkers: The use of hydrophobic linkers to attach paclitaxel to the antibody can further contribute to the low solubility of the final conjugate.[3]

  • Formulation Conditions: Unfavorable buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[4]

Q2: What are the consequences of poor ADC solubility?

A2: Poor solubility and aggregation of paclitaxel-based ADCs can have several detrimental effects on their therapeutic potential and manufacturability, including:

  • Reduced Efficacy: Aggregates may have diminished ability to bind to the target antigen on cancer cells.[5]

  • Increased Toxicity: Aggregated ADCs can lead to off-target toxicity and an increased risk of immunogenic responses.[6] Aggregates can be taken up by FcγR-expressing immune cells, leading to cytotoxicity in non-target cells.

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps, increasing manufacturing costs.[5] It also poses challenges for long-term storage and stability of the ADC formulation.[]

Q3: How can the solubility of paclitaxel-based ADCs be improved?

A3: Several strategies can be employed to enhance the solubility and reduce the aggregation of paclitaxel-based ADCs:

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, particularly those containing polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy.[][8] PEG linkers create a hydration shell around the ADC, which can mask the hydrophobicity of the payload and improve solubility.[8]

  • Optimize the Drug-to-Antibody Ratio (DAR): Carefully controlling the DAR is crucial. While a higher DAR can increase potency, it often negatively impacts solubility. A lower DAR may be necessary to maintain a soluble and stable ADC.

  • Payload Modification: Introducing hydrophilic substituents to the paclitaxel molecule itself can improve its aqueous solubility.

  • Formulation Optimization: A systematic approach to formulation development is key. This includes screening different buffers, pH levels, and excipients to find the optimal conditions for ADC stability.[4]

  • Utilize Nanocarriers: Encapsulating the paclitaxel-ADC within nanocarriers like liposomes or polymeric nanoparticles can significantly improve its solubility and delivery characteristics.[9]

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to troubleshooting common aggregation problems encountered during the development of paclitaxel-based ADCs.

Problem 1: Immediate Aggregation Post-Conjugation

Possible Causes:

  • Increased surface hydrophobicity due to the conjugated paclitaxel and linker.[5]

  • Suboptimal conjugation reaction conditions (e.g., pH near the antibody's isoelectric point).[4]

  • High concentration of organic co-solvents used to dissolve the linker-payload.[5]

Troubleshooting Steps:

  • Review Conjugation Chemistry: Ensure the pH of the reaction buffer is not close to the isoelectric point of the antibody, as this is where aqueous solubility is at its minimum.[4]

  • Minimize Co-solvents: If using organic co-solvents like DMSO, aim for the lowest possible final concentration (e.g., <5% v/v).[5]

  • Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the newly hydrophobic ADCs physically separated.[4]

Problem 2: Gradual Aggregation During Storage

Possible Causes:

  • Suboptimal formulation (e.g., incorrect buffer pH, ionic strength, or lack of stabilizing excipients).[5]

  • Inadequate storage conditions (e.g., temperature fluctuations, freeze-thaw cycles).[6]

  • Surface adsorption and denaturation on the vial surface.[10]

Troubleshooting Steps:

  • Optimize Formulation:

    • pH Screening: Conduct a study to identify the pH at which the ADC exhibits maximum stability.

    • Excipient Screening: Evaluate the effect of adding stabilizers such as surfactants (e.g., Polysorbate 20/80) and cryoprotectants (e.g., sucrose, trehalose).[][10]

  • Assess Storage Stability:

    • Freeze-Thaw Studies: Subject the ADC formulation to multiple freeze-thaw cycles and analyze for aggregation to ensure the formulation provides adequate protection.[10]

    • Temperature Stress Studies: Incubate the ADC at elevated temperatures (e.g., 40°C) for a defined period to accelerate degradation and assess stability.

  • Evaluate Container Closure System: Ensure the chosen vials and stoppers do not promote adsorption. The use of surfactants can help minimize this issue.[10]

Data Presentation

Table 1: Impact of PEG Linker Length on Paclitaxel-ADC Properties (Illustrative Data)

Linker TypeAverage DARAggregation (%) (by SEC)Solubility (mg/mL)In Vitro Cytotoxicity (IC50, nM)
Hydrophobic Linker415.2< 10.5
PEG4 Linker48.550.8
PEG8 Linker44.1101.2
PEG12 Linker42.3> 151.5
PEG24 Linker8< 2> 200.7

Note: This table presents illustrative data compiled from multiple sources to demonstrate general trends. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry.[3][11][12]

Table 2: Effect of Formulation Excipients on ADC Aggregation (Illustrative Data)

Formulation BufferExcipient(s)Aggregation (%) after 1 month at 4°C
20 mM Histidine, pH 6.0None12.5
20 mM Histidine, pH 6.00.02% Polysorbate 805.8
20 mM Histidine, pH 6.05% Sucrose7.2
20 mM Histidine, pH 6.00.02% Polysorbate 80, 5% Sucrose2.1

Note: This table provides a conceptual overview of how different excipients can impact ADC stability.[][10]

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a paclitaxel-based ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[13]

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (other compositions may be required to minimize secondary interactions)[14][15]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10 µL) onto the column.

  • Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area_aggregate / (Area_aggregate + Area_monomer)) * 100

Troubleshooting for SEC Analysis:

  • Poor Peak Shape/Tailing: This may be due to secondary hydrophobic interactions between the ADC and the column stationary phase. Consider adding a small percentage of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase to mitigate these interactions.[14][15]

  • Low Resolution: Optimize the flow rate and mobile phase composition to improve the separation between the monomer and aggregate peaks.

Protocol 2: Assessment of ADC Solubility by UV-Vis Spectrophotometry

Objective: To determine the solubility of a paclitaxel-based ADC in a given formulation buffer.

Materials:

  • Lyophilized or concentrated stock of paclitaxel-ADC

  • Formulation buffer of interest

  • UV-Vis spectrophotometer

  • Microcentrifuge

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the paclitaxel-ADC to a known volume of the formulation buffer in a microcentrifuge tube.

  • Equilibration: Gently agitate the suspension at a controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • Separation of Undissolved ADC: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved ADC.

  • Sample Collection: Carefully collect the supernatant, ensuring not to disturb the pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining insoluble particles.

  • Sample Dilution: Accurately dilute the clear supernatant with the formulation buffer to a concentration that falls within the linear range of the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at 280 nm (for the antibody) and at the wavelength of maximum absorbance for paclitaxel (typically around 227-230 nm).[16][17]

  • Concentration Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and paclitaxel at these wavelengths to solve a set of simultaneous equations and determine the concentration of the ADC in the original supernatant. This concentration represents the solubility of the ADC in that buffer.[18]

Visualizations

Logical Relationship: Factors Influencing Paclitaxel-ADC Solubility

cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors Payload Paclitaxel (Highly Hydrophobic) ADC_Solubility ADC Solubility & Aggregation Propensity Payload->ADC_Solubility DAR Drug-to-Antibody Ratio (DAR) DAR->ADC_Solubility Linker Linker Chemistry Linker->ADC_Solubility Formulation Formulation (pH, Excipients) Formulation->ADC_Solubility Process Processing Conditions (Shear, Temperature) Process->ADC_Solubility Storage Storage Conditions (Temperature, Time) Storage->ADC_Solubility

Caption: Key intrinsic and extrinsic factors that influence the solubility and aggregation of paclitaxel-ADCs.

Experimental Workflow: Troubleshooting ADC Aggregation

start Aggregation Observed quantify Quantify Aggregation (SEC, DLS, MFI) start->quantify identify_cause Identify Root Cause quantify->identify_cause conjugation Conjugation Issue identify_cause->conjugation Immediate formulation Formulation Issue identify_cause->formulation Gradual storage Storage/Handling Issue identify_cause->storage Gradual optimize_conjugation Optimize Conjugation (pH, Co-solvent, Method) conjugation->optimize_conjugation optimize_formulation Optimize Formulation (pH, Excipients) formulation->optimize_formulation optimize_storage Optimize Storage (Temperature, Container) storage->optimize_storage re_evaluate Re-evaluate Aggregation optimize_conjugation->re_evaluate optimize_formulation->re_evaluate optimize_storage->re_evaluate

Caption: A systematic workflow for identifying and addressing aggregation issues in paclitaxel-ADC development.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for Paclitaxel-MVCP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for Paclitaxel-MVCP antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). It consists of three components:

  • Paclitaxel: A highly potent cytotoxic drug that acts as the therapeutic payload.[1][2]

  • MVCP Linker: This is a cleavable linker system. The components are typically Maleimide (B117702) Caproyl (MC) for conjugation to the antibody, a Valine-Citrulline (Val-Cit) dipeptide that can be cleaved by lysosomal enzymes like Cathepsin B, and a p-aminobenzylcarbamate (PAB) self-immolative spacer to release the active drug.[1][2]

  • Antibody: A monoclonal antibody (mAb) that selectively targets a specific antigen on the surface of cancer cells. The this compound is conjugated to this mAb.

Q2: What is the mechanism of action of the Paclitaxel payload?

A2: Paclitaxel is a mitotic inhibitor. Its primary mechanism of action is to bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[3][4][5][6] This binding stabilizes the microtubules and prevents their disassembly (depolymerization).[7][8] The resulting dysfunctional microtubules disrupt the normal process of mitosis, leading to cell cycle arrest in the G2/M phase.[4][8] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in the cancer cell.[3][7][8]

Q3: Why is the drug-to-antibody ratio (DAR) a critical quality attribute (CQA)?

A3: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a CQA because it directly influences the ADC's:

  • Efficacy: A low DAR may result in an insufficient dose of the payload being delivered to the tumor, rendering the ADC ineffective.[9][10]

  • Safety and Toxicity: A high DAR can increase the likelihood of off-target toxicity and may lead to faster clearance from circulation.[9][11][12][13]

  • Pharmacokinetics (PK): High DAR values often increase the hydrophobicity of the ADC, which can lead to aggregation and accelerated clearance, reducing its therapeutic window.[11][14]

Optimizing the DAR is essential for balancing potency with an acceptable safety and PK profile.[15]

Q4: What is a typical target DAR for a this compound ADC?

A4: The optimal DAR is specific to the antibody, linker, and payload combination. However, for many ADCs, a DAR of 2 to 4 is often considered optimal as it provides a good balance between efficacy and safety.[11] While higher DARs (e.g., up to 8 for cysteine-linked ADCs) can be achieved, they increase the risk of aggregation due to the hydrophobicity of payloads like Paclitaxel.[11][16][17] The goal is to maximize potency while maintaining favorable biophysical properties.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation and purification process, which directly impact the final DAR.

Question/Issue Possible Causes Troubleshooting Steps & Solutions
I am observing a low average DAR despite using the correct molar ratio of drug-linker. 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[18][19]2. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.3. Interfering Buffer Components: Buffers containing amines (e.g., Tris) or other nucleophiles can react with the maleimide group of the linker.4. Inactive Drug-Linker: The this compound linker may have degraded due to improper storage or handling (e.g., hydrolysis of the maleimide group).[18]1. Optimize Reaction Parameters: Systematically vary the pH (typically 6.5-7.5 for maleimide-thiol reactions), temperature (4°C to 25°C), and incubation time to find the optimal conditions for your specific system.[18][19]2. Optimize Reduction: Adjust the concentration of the reducing agent (e.g., TCEP) and the incubation time and temperature. Ensure the reducing agent is fresh.3. Perform Buffer Exchange: Use a suitable conjugation buffer like phosphate-buffered saline (PBS). If necessary, perform a buffer exchange on the antibody solution prior to reduction.[18]4. Verify Drug-Linker Activity: Use a fresh batch of this compound or verify the activity of the existing stock.
My final ADC product shows high levels of aggregation. 1. Hydrophobicity of Payload/Linker: Paclitaxel and the MVCP linker are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[11][20]2. Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody.[18]3. Inappropriate Formulation Buffer: The final storage buffer's pH or ionic strength may not be optimal for ADC stability.1. Reduce Molar Excess of Drug-Linker: A lower drug-linker-to-antibody ratio during conjugation will result in a lower average DAR and reduced aggregation.[18]2. Incorporate Hydrophilic Moieties: If possible during linker design, incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can improve solubility.[11][17][21]3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration.[18]4. Optimize Formulation Buffer: Screen different buffer conditions (e.g., varying pH, adding excipients like polysorbate) to find a formulation that minimizes aggregation.
I am seeing inconsistent DAR values between different batches. 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies.[18]2. Lack of Precise Control: Minor variations in reaction parameters (pH, temperature, time) can significantly impact the final DAR.[18]3. Inconsistent Purification: Differences in the purification method (e.g., column packing, gradient slope) can enrich for different DAR species.1. Characterize Starting Materials: Ensure consistent quality and concentration of the antibody and drug-linker for each batch.[18]2. Standardize Reaction Protocol: Tightly control all reaction parameters. Use calibrated equipment and prepare fresh solutions.3. Standardize Purification Process: Use a standardized and validated purification protocol. For chromatography, ensure consistent column performance and elution conditions.
The DAR distribution is very broad (high heterogeneity). 1. Incomplete or Partial Antibody Reduction: This leads to a mixture of antibodies with varying numbers of available thiol groups for conjugation.[19]2. Non-Optimal Purification: The purification method may not be capable of separating different ADC species effectively.3. Linker Instability: The linker may be unstable under the reaction conditions, leading to a heterogeneous product.1. Ensure Complete and Consistent Reduction: Tightly control the reduction step to ensure a homogeneous population of reduced antibody molecules.2. Optimize Purification Strategy: Use Hydrophobic Interaction Chromatography (HIC), which is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[12][19]3. Evaluate Linker Stability: Confirm the stability of the this compound linker under your specific reaction conditions.

Data Presentation: Comparison of DAR Analysis Methods

The selection of an appropriate analytical technique is crucial for accurately determining the DAR.

Method Principle Advantages Disadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on the Beer-Lambert law.[22][]Simple, rapid, and requires minimal sample preparation.[22][24]Provides only the average DAR, not the distribution.[22][24] Can be inaccurate if absorbance spectra overlap significantly.[22]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. Species with higher DARs are more hydrophobic and elute later. The weighted average DAR is calculated from the peak areas of the different species.[9][]Provides both the average DAR and the distribution of DAR species.[24] The analysis is performed under non-denaturing conditions.[12][]Can be a low-resolution technique, making it difficult to separate species with very similar hydrophobicity (e.g., DAR6 vs. DAR8).[12]
Reversed-Phase HPLC (RP-HPLC) Separates ADC components (light and heavy chains after reduction) based on polarity. DAR is calculated from the weighted peak areas of conjugated and unconjugated chains.[]Suitable for detailed DAR analysis and provides drug load distribution at the light and heavy chain levels.[24]Requires denaturing conditions (organic solvents, temperature) which may alter the ADC.[]
Mass Spectrometry (MS) Determines the molecular weight of the intact ADC or its subunits. The number of conjugated drugs is calculated from the mass difference between the ADC species and the unconjugated antibody.[22]Provides a highly accurate and detailed analysis of DAR and drug distribution. Can identify different ADC forms.[24]Higher DAR species may have different ionization efficiencies, potentially underestimating the average DAR.[12] Requires more complex instrumentation and data analysis.

Experimental Protocols

Protocol 1: General Cysteine-Based Conjugation for this compound

This protocol provides a general framework for conjugating a maleimide-functionalized this compound to a monoclonal antibody via reduced interchain cysteine residues.

  • Antibody Preparation:

    • Start with a pure antibody solution (>95%) at a known concentration (e.g., 5-10 mg/mL).

    • Perform a buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.4) to remove any interfering substances.[18]

  • Antibody Reduction:

    • Prepare a fresh solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Add a calculated molar excess of TCEP to the antibody solution (e.g., a 2-5 fold molar excess over the antibody).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction:

    • Immediately after desalting, prepare the this compound linker by dissolving it in a compatible organic co-solvent like DMSO to the desired stock concentration.[19]

    • Add the dissolved linker to the reduced antibody solution. A typical molar excess of linker to available thiol groups is 1.5 to 2-fold.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.[11][19]

  • Quenching the Reaction:

    • Add a quenching agent, such as N-acetylcysteine, at a 2-fold molar excess relative to the initial amount of linker to cap any unreacted maleimide groups.[11]

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC to remove unconjugated drug-linker, quenching agent, and any aggregates.

    • Size Exclusion Chromatography (SEC) is commonly used to remove aggregates and excess small molecules.

    • Hydrophobic Interaction Chromatography (HIC) can be used to isolate specific DAR species if a more homogeneous product is desired.[19]

  • Characterization:

    • Determine the final protein concentration and the average DAR using methods described below (e.g., UV/Vis and/or HIC).

    • Assess the level of aggregation using SEC.

Protocol 2: DAR Determination by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the this compound linker at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug-linker (λ_max_drug). This is done by measuring the absorbance of known concentrations of each substance.[18][22]

  • Measure ADC Absorbance:

    • Dilute the purified ADC sample to an appropriate concentration.

    • Measure the absorbance of the ADC sample at 280 nm (A_280) and at λ_max_drug (A_λmax_drug).[18][22]

  • Calculate Concentrations and DAR:

    • Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentration of the antibody ([Ab]) and the drug-linker ([Drug]).

    • The equations are:

      • A_280 = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug]

      • A_λmax_drug = ε_Ab,λmax * [Ab] + ε_Drug,λmax * [Drug]

    • Calculate the average DAR using the formula: DAR = [Drug] / [Ab]

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This method determines both the average DAR and the distribution of species.

  • Materials:

    • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[19]

    • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

    • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared ADC sample.

    • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[19] Less hydrophobic species (lower DAR) will elute first.

    • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[19]

    • Integrate the area of each peak (Area_i).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (DAR_i * Area_i) / Σ (Area_i)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_conj Conjugation cluster_pur_char Purification & Characterization mAb Monoclonal Antibody (Pure, Known Conc.) buffer_ex Buffer Exchange (into PBS, pH 7.4) mAb->buffer_ex reducer Add TCEP (Reducing Agent) buffer_ex->reducer incubation Incubate (37°C, 1-2h) reducer->incubation desalt Remove Excess TCEP (Desalting Column) incubation->desalt reaction Conjugation Reaction (4°C, 1-4h) desalt->reaction Reduced mAb drug_linker This compound (in DMSO) drug_linker->reaction quench Quench Reaction (N-acetylcysteine) reaction->quench purify Purification (e.g., SEC) quench->purify analysis DAR Analysis (HIC / UV-Vis) purify->analysis final_adc Final ADC Product analysis->final_adc

Caption: Experimental workflow for this compound conjugation and optimization.

paclitaxel_pathway paclitaxel Paclitaxel Payload tubulin β-tubulin subunit paclitaxel->tubulin Binds to microtubules Microtubule Stabilization (Inhibition of Depolymerization) tubulin->microtubules mitotic_spindle Defective Mitotic Spindle microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 bcl2->apoptosis Promotes troubleshooting_logic start Problem: Low Average DAR check_linker Is the this compound linker fresh and stored correctly? start->check_linker replace_linker Solution: Use a new batch of linker. check_linker->replace_linker No check_reduction Was the antibody reduction step verified for efficiency? check_linker->check_reduction Yes end DAR Optimized replace_linker->end optimize_reduction Solution: Optimize TCEP concentration, time, and temperature. check_reduction->optimize_reduction No check_conditions Are the reaction pH, temperature, and time optimal? check_reduction->check_conditions Yes optimize_reduction->end optimize_conditions Solution: Systematically vary reaction parameters (pH 6.5-7.5). check_conditions->optimize_conditions No check_buffer Does the buffer contain interfering substances (e.g., Tris)? check_conditions->check_buffer Yes optimize_conditions->end buffer_exchange Solution: Perform buffer exchange into PBS. check_buffer->buffer_exchange Yes check_buffer->end No buffer_exchange->end

References

Technical Support Center: Troubleshooting Off-Target Cleavage of MC-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the off-target cleavage of the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker in their antibody-drug conjugate (ADC) research.

Troubleshooting Guide

This guide addresses common issues related to premature payload release and off-target toxicity observed during ADC development.

Issue 1: High Levels of Premature Payload Release in Preclinical Mouse Models

  • Potential Cause: The Val-Cit dipeptide component of the linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1][2][3] This premature cleavage can lead to reduced efficacy and increased off-target toxicity in preclinical mouse studies.[3]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma to determine the rate of payload release. Compare the stability of your ADC with a control ADC that has a linker known to be stable.[3]

    • Utilize Ces1C Knockout Models: If available, performing in vivo studies in Ces1C knockout mice can confirm if this enzyme is the primary cause of the observed instability.[3]

    • Linker Modification: Consider modifying the peptide linker to reduce its susceptibility to Ces1C. A common strategy is to add a hydrophilic group at the P3 position, such as a glutamic acid residue, creating a Glu-Val-Cit (EVCit) linker.[3][4] This modification has been shown to significantly decrease cleavage by Ces1C while maintaining sensitivity to the target lysosomal enzyme, Cathepsin B.[3]

    • Alternative Linker Chemistries: Explore alternative linker technologies that are not susceptible to Ces1C cleavage, such as triglycyl peptide linkers or "exolinker" designs.[3]

Issue 2: Observation of Off-Target Toxicity, Particularly Neutropenia

  • Potential Cause: The Val-Cit linker can be cleaved by human neutrophil elastase (NE), a serine protease secreted by neutrophils.[5][6][7][8][9] This can lead to the premature release of the cytotoxic payload in circulation, causing off-target toxicity, with neutropenia being a frequently observed side effect.[1][7][8][9]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay with purified human neutrophil elastase to evaluate the cleavage of your ADC's linker.

    • Linker Modification: Design linkers that are more resistant to NE cleavage. The "exo-linker" strategy, where the cleavable peptide is positioned at an "exo" position of the PABC moiety, has shown promise in resisting NE-mediated cleavage.[10]

    • Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to faster clearance and increased off-target toxicity.[1] Optimizing to a lower DAR (e.g., 2 or 4) can improve the pharmacokinetic profile and reduce toxicity.[1]

Issue 3: ADC Aggregation and Poor Pharmacokinetics (PK)

  • Potential Cause: The inherent hydrophobicity of the MC-Val-Cit-PAB linker, especially when combined with a hydrophobic payload, can lead to ADC aggregation.[7][9] Aggregation can result in rapid clearance from circulation, reducing tumor exposure and potentially causing off-target effects.[1]

  • Troubleshooting Steps:

    • Characterize Hydrophobicity: Use techniques like Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.[1]

    • Optimize DAR: As mentioned previously, a lower DAR can reduce the overall hydrophobicity of the ADC.[1]

    • Introduce Hydrophilic Moieties: Incorporating hydrophilic elements, such as PEG moieties, into the linker design can help mitigate hydrophobicity-induced aggregation.[7][11] The "exo-linker" design often includes hydrophilic residues like glutamic acid to improve the ADC's physical properties.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended cleavage for the Val-Cit linker?

A1: The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5][6][12] Following internalization of the ADC into the target cancer cell, it is trafficked to the lysosome, where Cathepsin B cleaves the peptide bond between Citrulline and the PABC spacer, leading to the release of the cytotoxic payload.[5][6][12] While initially thought to be specific to Cathepsin B, studies have shown other cathepsins like S, L, and F can also be involved.[5][6]

Q2: Besides neutrophil elastase and Ces1C, are there other enzymes that can cleave the Val-Cit linker off-target?

A2: While neutrophil elastase and Ces1C are the most cited enzymes for off-target cleavage in human and mouse plasma respectively, the Val-Cit linker has shown susceptibility to a variety of cathepsins (B, K, L) which could potentially lead to off-target effects if the ADC is taken up by non-target cells with high lysosomal activity.[13]

Q3: How does the conjugation site on the antibody affect linker stability?

A3: The site of conjugation can significantly impact the stability of the Val-Cit linker. More solvent-exposed conjugation sites can lead to lower stability and increased susceptibility to enzymatic cleavage in plasma.[2] Site-specific conjugation techniques that allow for placement of the linker-payload at more protected sites can enhance linker stability.

Q4: What is the "bystander effect" and is it related to the Val-Cit linker?

A4: The bystander effect occurs when a payload released from a targeted cancer cell can diffuse and kill neighboring cancer cells that may not express the target antigen. The Val-Cit linker, upon cleavage, releases a membrane-permeable payload (like MMAE), which can contribute to this effect. While beneficial for efficacy, premature release of a bystander payload in circulation can exacerbate off-target toxicity.

Data Summary

Table 1: Factors Influencing MC-Val-Cit-PAB Linker Stability

FactorDescriptionImpact on StabilityKey References
Enzymatic Cleavage (Off-Target) Cleavage by non-target enzymes in circulation.Decreases stability, leading to premature payload release.[1][5][6][7]
Human Neutrophil ElastaseSerine protease in human blood.Cleaves Val-Cit, linked to neutropenia.[1][5][6][7]
Mouse Carboxylesterase 1C (Ces1C)Esterase in mouse plasma.Cleaves Val-Cit, affecting preclinical mouse model results.[1][2][3]
Hydrophobicity Inherent property of the linker and payload.High hydrophobicity can lead to aggregation and rapid clearance.[1][7][9]
Drug-to-Antibody Ratio (DAR) Number of payload molecules per antibody.Higher DAR often increases hydrophobicity and potential for aggregation.[1]
Conjugation Site Location of linker attachment on the antibody.Solvent-exposed sites can be more susceptible to enzymatic cleavage.[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.[14]

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[14]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[14]

  • Quantification Methods:

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.[14]

    • LC-MS: Directly measure the intact ADC, free payload, and any payload-adducts.[14]

Protocol 2: Lysosomal Cleavage Assay

  • Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[3]

  • Methodology:

    • Prepare a reaction mixture containing the ADC (e.g., ~10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).[3]

    • Add a rat or human liver lysosomal fraction to initiate the reaction. A control with a Cathepsin B inhibitor can be used to assess specificity.[3]

    • Incubate the samples at 37°C.[3]

    • Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours) and stop the reaction (e.g., with cold acetonitrile).[3]

    • Centrifuge to pellet precipitated proteins and analyze the supernatant by LC-MS to quantify the released payload.[3]

Visualizations

Mechanism of Off-Target Cleavage of MC-Val-Cit-PAB Linker cluster_circulation Systemic Circulation cluster_tumor Target Tumor Cell (Intended Pathway) ADC Intact ADC (MC-Val-Cit-PAB-Payload) Released_Payload Prematurely Released Payload ADC->Released_Payload Cleavage by: - Neutrophil Elastase - Carboxylesterases (e.g., Ces1C in mouse) Internalized_ADC Internalized ADC ADC->Internalized_ADC Targeting & Internalization Off_Target_Toxicity Off-Target Toxicity (e.g., Neutropenia) Released_Payload->Off_Target_Toxicity Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Active_Payload Active Payload Lysosome->Active_Payload Cleavage by Cathepsin B Cell_Death Tumor Cell Death Active_Payload->Cell_Death

Caption: Off-target vs. intended cleavage pathways of the Val-Cit linker.

Troubleshooting Workflow for Premature Payload Release Start Observe Premature Payload Release / Off-Target Toxicity Step1 Step 1: Assess Linker Stability (In Vitro Plasma Stability Assay) Start->Step1 Decision1 Is linker unstable in mouse plasma? Step1->Decision1 Path_A Cause: Likely Ces1C Cleavage Decision1->Path_A Yes Decision2 Is linker unstable in human plasma? Decision1->Decision2 No Solution_A Solution: - Modify linker (e.g., Glu-Val-Cit) - Use Ces1C knockout mice - Alternative linker chemistry Path_A->Solution_A End Optimized ADC Solution_A->End Path_B Cause: Likely Neutrophil Elastase Cleavage Decision2->Path_B Yes Step2 Step 2: Characterize ADC Properties Decision2->Step2 No Solution_B Solution: - Modify linker (e.g., Exo-linker) - Optimize DAR Path_B->Solution_B Solution_B->End Decision3 Is ADC hydrophobic or aggregated? Step2->Decision3 Path_C Cause: High Hydrophobicity Decision3->Path_C Yes Decision3->End No Solution_C Solution: - Optimize DAR to a lower value - Introduce hydrophilic moieties Path_C->Solution_C Solution_C->End

Caption: A logical workflow for troubleshooting linker instability issues.

References

Methods to reduce hydrophobicity of Paclitaxel-MVCP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclitaxel-MVCP Antibody-Drug Conjugates (ADCs). The focus is on addressing challenges related to the hydrophobicity of these complex biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: We are observing significant aggregation and precipitation of our this compound ADC during and after conjugation. What are the likely causes?

A1: Aggregation of this compound ADCs is a common issue primarily driven by the high hydrophobicity of the paclitaxel (B517696) payload and the valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker.[1] Several factors can contribute to this phenomenon:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[2][3][4] The hydrophobic drugs on the antibody surface can interact, causing the ADCs to clump together.[5]

  • Hydrophobic Interactions: The paclitaxel payload itself is poorly soluble in aqueous solutions.[1] When conjugated to the antibody, these hydrophobic patches can be exposed, promoting self-association and aggregation.[5][6]

  • Unfavorable Formulation Conditions: Suboptimal pH, low or high salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[5][7] Holding the ADC at a pH near its isoelectric point can also reduce solubility and lead to aggregation.[5][7]

  • Conformational Changes: The process of conjugation can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and further encouraging protein-protein interactions.[7]

Q2: What are the consequences of high hydrophobicity and aggregation for our this compound ADC's performance?

A2: High hydrophobicity and the resulting aggregation can have severe detrimental effects on the in vitro and in vivo performance of your ADC:

  • Reduced Therapeutic Efficacy: Aggregated ADCs can be cleared more rapidly from circulation, reducing their exposure and in vivo efficacy.[1][2]

  • Increased Immunogenicity: The presence of aggregates can trigger an immune response, potentially leading to adverse effects and neutralization of the therapeutic.[7]

  • Physical Instability: Aggregation leads to the formation of particles and precipitation, which compromises the stability, shelf-life, and manufacturability of the ADC product.[7]

  • Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity and undesirable side effects.[7]

  • Inconsistent Experimental Results: The heterogeneity of an aggregated ADC preparation can lead to unreliable and inconsistent results in cell-based assays.[7]

Q3: What are the primary strategies to reduce the hydrophobicity of our this compound ADC?

A3: A multi-faceted approach is often necessary to mitigate the hydrophobicity of this compound ADCs:

  • Incorporate Hydrophilic Linkers: This is a widely adopted and effective strategy. Introducing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) into the linker can "shield" the hydrophobic payload, improving solubility and reducing aggregation.[3][6][8] Other hydrophilic groups like pyrophosphate diester or sulfonates can also be used.[6][7]

  • Optimize the Drug-to-Antibody Ratio (DAR): While a high DAR can increase potency, it also increases hydrophobicity.[2] Finding an optimal DAR that balances efficacy with acceptable physicochemical properties is crucial. Sometimes, a lower DAR may be necessary to achieve a stable and effective ADC.[9]

  • Antibody Engineering: In some cases, the antibody itself can be engineered to reduce its surface hydrophobicity by mutating solvent-exposed hydrophobic residues to more polar amino acids.[10]

  • Formulation Optimization: Carefully optimizing the buffer composition, including pH and excipients, can help to maintain the stability of the ADC and prevent aggregation.[5][7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the hydrophobicity of this compound ADCs.

Issue 1: ADC Precipitation During or After Conjugation
Potential Cause Troubleshooting Steps
High Hydrophobicity of Payload/Linker 1. Incorporate a hydrophilic linker (e.g., PEGylated linker) into your synthesis.[1][8] 2. Evaluate if a lower Drug-to-Antibody Ratio (DAR) is feasible for your application.[9]
Suboptimal Buffer Conditions 1. Ensure the pH of your buffer is not close to the isoelectric point of the antibody.[5] 2. Optimize the salt concentration of your buffer; both too low and too high concentrations can promote aggregation.[5]
Presence of Organic Co-solvents 1. Minimize the amount of organic co-solvent used to dissolve the paclitaxel-linker construct. 2. Perform a buffer exchange step (e.g., dialysis or diafiltration) promptly after conjugation to remove the co-solvent.
Issue 2: Poor In Vivo Efficacy and Rapid Clearance
Potential Cause Troubleshooting Steps
Aggregation-Induced Clearance 1. Analyze the aggregation state of your ADC using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[7] 2. If aggregates are present, purify the ADC using SEC to isolate the monomeric species for in vivo studies.[7]
High Overall Hydrophobicity 1. Characterize the hydrophobicity of your ADC using Hydrophobic Interaction Chromatography (HIC).[11] 2. Consider re-engineering the ADC with a more hydrophilic linker to improve its pharmacokinetic profile.[2][3]

Quantitative Data Summary

The following table summarizes the impact of different strategies on the properties of ADCs, based on findings from multiple studies.

StrategyEffect on HydrophobicityImpact on AggregationEffect on In Vivo Performance
Incorporation of PEGylated Linker Decreased (earlier elution in HIC)[3]Reduced[8]Improved pharmacokinetics, enhanced efficacy[1][2][3]
Increasing Drug-to-Antibody Ratio (DAR) Increased (later elution in HIC)[2]Increased[4]Can increase in vitro potency but may lead to faster plasma clearance and reduced in vivo efficacy[2][3]
Antibody Engineering (Hydrophobicity Reduction) DecreasedReducedImproved stability and producibility[10]
Formulation at Suboptimal pH (near pI) No direct effect on intrinsic hydrophobicityIncreased[5][7]Reduced efficacy due to instability and aggregation[7]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To assess the hydrophobicity profile of the this compound ADC and determine the distribution of different drug-loaded species.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • ADC sample (approximately 1 mg/mL)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the eluent at 280 nm.

  • Analyze the chromatogram to identify peaks corresponding to unconjugated antibody and ADC species with different DARs. A later retention time indicates higher hydrophobicity.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.

Materials:

  • SEC column (e.g., Tosoh TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • ADC sample (approximately 1 mg/mL)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject 10-50 µg of the ADC sample.

  • Run the analysis under isocratic conditions for 30 minutes.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the high molecular weight aggregates, the main monomer peak, and any low molecular weight fragments.

  • Calculate the percentage of aggregates relative to the total peak area.[7]

Visualizations

Troubleshooting_ADC_Aggregation Start Start: ADC Aggregation Observed Check_DAR Is the Drug-to-Antibody Ratio (DAR) high (e.g., >4)? Start->Check_DAR Reduce_DAR Action: Reduce DAR Check_DAR->Reduce_DAR Yes Check_Linker Is a hydrophobic linker (e.g., standard VC-PAB) used? Check_DAR->Check_Linker No Reduce_DAR->Check_Linker Use_Hydrophilic_Linker Action: Incorporate a hydrophilic linker (e.g., PEGylated linker) Check_Linker->Use_Hydrophilic_Linker Yes Check_Formulation Review Formulation Buffer: pH near pI? Suboptimal salt? Check_Linker->Check_Formulation No Use_Hydrophilic_Linker->Check_Formulation Optimize_Formulation Action: Optimize buffer pH and salt concentration Check_Formulation->Optimize_Formulation Yes Analyze_Aggregation Analyze Aggregation by SEC/DLS Check_Formulation->Analyze_Aggregation No / Already Optimized Optimize_Formulation->Analyze_Aggregation Purify_ADC Purify ADC using SEC Analyze_Aggregation->Purify_ADC Aggregates Present End End: Stable Monomeric ADC Analyze_Aggregation->End No Aggregates Purify_ADC->End

Caption: Troubleshooting workflow for this compound ADC aggregation.

Hydrophilic_Linker_Mechanism cluster_0 Hydrophobic ADC cluster_1 Hydrophilic ADC Antibody_H Antibody Paclitaxel_H Hydrophobic Paclitaxel Antibody_H->Paclitaxel_H VC-PAB Linker Interaction Hydrophobic Interactions (Aggregation) Water_Shell Hydration Shell Interaction->Water_Shell Mitigation Antibody_P Antibody PEG_Linker Hydrophilic PEG Linker Antibody_P->PEG_Linker Paclitaxel_P Hydrophobic Paclitaxel PEG_Linker->Paclitaxel_P

Caption: Mechanism of hydrophobicity reduction by a hydrophilic linker.

References

Technical Support Center: Paclitaxel-MVCP ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paclitaxel-MVCP Antibody-Drug Conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of your this compound ADC during storage and experimentation.

Troubleshooting Guides

This section provides solutions to common stability issues encountered with this compound ADCs.

Issue 1: Increased Aggregation Observed During Storage

Question: My SEC-HPLC analysis shows a significant increase in high molecular weight species (aggregates) after storing my this compound ADC. What are the potential causes and how can I resolve this?

Answer:

Increased aggregation is a common issue for ADCs, particularly those with hydrophobic payloads like paclitaxel (B517696).[1][2] The conjugation of these molecules to the antibody can expose hydrophobic patches, leading to self-association.[2][3]

Potential Causes & Solutions:

Potential CauseRecommended Action
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[1] Consider optimizing the conjugation reaction to target a lower, more homogenous DAR.
Suboptimal Formulation Buffer The pH and ionic strength of the storage buffer are critical for ADC stability.[4] Paclitaxel itself is most stable at a pH between 3 and 5.[5] Perform a buffer screening study to identify the optimal pH and excipients for your specific ADC.
Inappropriate Storage Temperature Elevated temperatures can accelerate aggregation.[6] Store the ADC at the recommended temperature, typically 2-8°C or frozen at -20°C to -80°C for long-term storage.[7][8] Avoid repeated freeze-thaw cycles.[8]
Mechanical Stress Agitation or shaking during handling and transportation can induce aggregation.[6] Handle ADC solutions gently and avoid vigorous mixing.
Hydrophobic Interactions The inherent hydrophobicity of paclitaxel is a primary driver of aggregation.[9][10] Consider including stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to minimize hydrophobic interactions.[1]

Issue 2: Loss of Conjugated Paclitaxel (Deconjugation) During Storage

Question: My analysis (e.g., RP-HPLC, HIC) indicates a decrease in the average DAR of my this compound ADC over time, suggesting the payload is being released. What could be causing this?

Answer:

Premature deconjugation of the linker-payload is a critical stability concern as it can lead to off-target toxicity and reduced efficacy.[1] The stability of the linker is paramount to preventing this.[]

Potential Causes & Solutions:

Potential CauseRecommended Action
Linker Instability at Storage pH The chemical stability of the linker can be pH-dependent.[1] Ensure the formulation buffer maintains a pH that is optimal for the stability of the specific MVCP linker chemistry.
Presence of Reducing Agents If the MVCP linker contains a disulfide bond, residual reducing agents from the conjugation process can lead to cleavage and deconjugation.[1] Ensure complete removal of any reducing agents through purification methods like dialysis or diafiltration post-conjugation.[1]
Enzymatic Degradation Contaminating proteases in the antibody preparation could potentially cleave the linker or the antibody itself.[1] Use highly purified monoclonal antibody for conjugation and consider the use of protease inhibitors if contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the paclitaxel payload itself?

A1: Paclitaxel can degrade under various conditions. Key degradation products include:

  • Base-catalyzed hydrolysis: Leads to the formation of baccatin (B15129273) III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, and 7-epipaclitaxel.[12]

  • Acid-catalyzed hydrolysis: Can result in 10-deacetylpaclitaxel and products from the opening of the oxetane (B1205548) ring.[12]

  • Oxidation: Can produce 10-deacetylpaclitaxel.[12]

  • Photodegradation: Exposure to high-intensity light can generate various degradants, with the most abundant being an isomer with a C3-C11 bridge.[12]

It is crucial to protect this compound ADC from light and maintain it at an appropriate pH and temperature to minimize payload degradation.[7][13]

Q2: How does the hydrophobicity of paclitaxel affect the overall stability of the ADC?

A2: Paclitaxel is a highly hydrophobic molecule.[9] Covalently attaching it to an antibody increases the overall hydrophobicity of the ADC, which can lead to several stability issues:

  • Increased Aggregation: As mentioned in the troubleshooting guide, increased hydrophobicity is a major driver for the formation of high molecular weight species.[3][10]

  • Reduced Solubility: The ADC may become less soluble, especially at higher concentrations, potentially leading to precipitation.[9]

  • Changes in Conformation: The conjugation of hydrophobic drugs can alter the tertiary structure of the antibody, which may impact its stability.[14]

Strategies to mitigate these effects include using hydrophilic linkers or PEGylation, optimizing the DAR to a lower value, and using stabilizing excipients in the formulation.[1][9]

Q3: What analytical methods are essential for monitoring the stability of my this compound ADC?

A3: A panel of orthogonal analytical techniques is recommended to monitor the stability of your ADC comprehensively:[15][16]

Analytical MethodPurpose
Size Exclusion Chromatography (SEC-HPLC) To quantify the percentage of monomer, aggregates, and fragments.[15][16]
Reversed-Phase HPLC (RP-HPLC) To determine the average Drug-to-Antibody Ratio (DAR) and detect free paclitaxel-linker.[15]
Hydrophobic Interaction Chromatography (HIC) To assess the drug load distribution and average DAR.[15]
Mass Spectrometry (MS) For intact mass analysis of the ADC to confirm integrity and identify modifications, and for peptide mapping to locate conjugation sites and identify degradation products.[17]
Capillary Electrophoresis (CE) Can be used to assess charge heterogeneity and quantify free drug species.[17]

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomeric, aggregated, and fragmented this compound ADC in a sample.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector.

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[1]

    • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[4]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample (e.g., 20 µL).[4]

    • Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100[4]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.

Methodology:

  • Sample Preparation: Prepare aliquots of the this compound ADC at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the aliquots to the following stress conditions:[1]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 50°C for 7 days.

    • Photostability: Expose to light (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a panel of stability-indicating methods (e.g., SEC-HPLC, RP-HPLC, MS).

  • Data Evaluation: Compare the degradation profiles of the stressed samples to the control to identify major degradants and pathways.

Visualizations

Aggregation_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Increased Aggregation (High MW Species) cause1 High DAR start->cause1 cause2 Suboptimal Formulation (pH, Excipients) start->cause2 cause3 Storage Temperature Too High start->cause3 cause4 Mechanical Stress start->cause4 solution1 Optimize Conjugation for Lower DAR cause1->solution1 solution2 Perform Buffer Screening Study cause2->solution2 solution3 Store at 2-8°C or Frozen (-20°C to -80°C) cause3->solution3 solution4 Handle Gently, Avoid Agitation cause4->solution4

Caption: Troubleshooting workflow for increased ADC aggregation.

Deconjugation_Pathway cluster_stress Stress Factors ADC Intact this compound ADC Deconjugated_Antibody Unconjugated or Partially Conjugated Antibody ADC->Deconjugated_Antibody Linker Cleavage Free_Payload Free this compound ADC->Free_Payload Linker Cleavage stress1 Suboptimal pH stress1->ADC stress2 Reducing Agents (if disulfide linker) stress2->ADC stress3 Proteolytic Enzymes stress3->ADC

Caption: Factors leading to premature deconjugation of the payload.

Stability_Analysis_Workflow cluster_analysis Analytical Methods cluster_outputs Key Stability Attributes start This compound ADC Storage Sample sec SEC-HPLC start->sec rphplc RP-HPLC / HIC start->rphplc ms Mass Spectrometry start->ms aggregation Aggregation & Fragmentation (%) sec->aggregation dar Average DAR & Free Payload rphplc->dar integrity Structural Integrity & Degradant ID ms->integrity

Caption: Workflow for comprehensive ADC stability analysis.

References

Technical Support Center: Overcoming In Vivo Instability of Paclitaxel-MVCP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in vivo instability of Paclitaxel-MVCP (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of in vivo instability for this compound conjugates?

A1: The in vivo instability of this compound conjugates can stem from several factors:

  • Premature Cleavage of the Linker: The valine-citrulline (Val-Cit) dipeptide in the MVCP linker is designed to be cleaved by cathepsin B, which is overexpressed in some tumor cells.[1][2] However, premature cleavage can occur in circulation due to plasma enzymes, leading to off-target drug release.[2]

  • Hydrolysis of Paclitaxel (B517696): Paclitaxel itself is susceptible to hydrolysis, particularly at the C2, C4, and C10 ester bonds, and the side chain.[3][4] This degradation can be catalyzed by basic pH conditions.[3]

  • Epimerization of Paclitaxel: The C7 position of Paclitaxel can undergo base-catalyzed epimerization, which can affect its biological activity.[5]

  • Aggregation: The hydrophobicity of Paclitaxel can lead to aggregation of the conjugate, especially with a high drug-to-antibody ratio (DAR).[6] Aggregation can lead to rapid clearance from circulation and reduced efficacy.[6][7]

  • Poor Aqueous Solubility: Paclitaxel has very low water solubility, which can contribute to formulation challenges and precipitation in vivo.[8][9]

Q2: How can I assess the in vivo stability of my this compound conjugate?

A2: A comprehensive assessment of in vivo stability involves monitoring three key components in plasma samples over time: the intact conjugate, the total antibody (regardless of drug load), and the free Paclitaxel and its metabolites.[10] Key analytical methods include:

  • ELISA Immunoassays: To quantify the total antibody and the conjugated antibody.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the free drug and its metabolites.[10][11]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the intact conjugate and its degradation products.[12][13][14]

Q3: What are some strategies to improve the in vivo stability of this compound conjugates?

A3: Several strategies can be employed to enhance in vivo stability:

  • Linker Modification: While the MVCP linker is common, exploring alternative linkers with different cleavage sites or incorporating stabilizing modifications can reduce premature drug release.[2] The inclusion of polyethylene (B3416737) glycol (PEG) in the linker can improve hydrophilicity and stability.[6]

  • Formulation Optimization: Encapsulating the conjugate in liposomes or polymeric micelles can protect it from degradation and improve its pharmacokinetic profile.[15][16]

  • Prodrug Approach: Conjugating a hydrophilic moiety to Paclitaxel can improve its solubility and stability.[15][17]

  • Control of Drug-to-Antibody Ratio (DAR): A lower DAR may reduce the propensity for aggregation and improve the pharmacokinetic profile.[11]

Q4: Can the site of conjugation on the antibody affect stability?

A4: Yes, the site of drug attachment on the antibody can significantly influence the stability of the conjugate.[18] Conjugation to specific sites, such as engineered cysteines, can result in a more homogeneous product with improved stability compared to conjugation to lysine (B10760008) residues, which can yield a heterogeneous mixture of conjugates with varying stability profiles.

Troubleshooting Guides

Issue 1: Rapid Clearance of the Conjugate from Circulation
Potential Cause Troubleshooting Steps
Aggregation 1. Characterize Aggregation: Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of the conjugate. 2. Optimize DAR: Synthesize conjugates with a lower DAR and evaluate their aggregation and in vivo clearance. 3. Improve Solubility: Incorporate hydrophilic linkers or formulate the conjugate in a suitable delivery system (e.g., liposomes).[6][15]
Immunogenicity 1. Assess Anti-Drug Antibodies (ADAs): Develop and perform an ADA assay to determine if an immune response is being generated against the conjugate. 2. Modify Conjugate: If immunogenic, consider humanizing the antibody component or modifying the linker to reduce potential epitopes.
Instability of the Antibody 1. Assess Antibody Stability: Evaluate the thermal and colloidal stability of the unconjugated antibody under physiological conditions. 2. Select a More Stable Antibody: If the parent antibody is inherently unstable, consider using a different antibody with better stability characteristics.
Issue 2: Premature Release of Free Paclitaxel
Potential Cause Troubleshooting Steps
Linker Instability in Plasma 1. In Vitro Plasma Stability Assay: Incubate the conjugate in plasma from the relevant species (e.g., mouse, rat, human) and monitor the release of free Paclitaxel over time using LC-MS/MS.[11][19] A whole blood stability assay may provide a better correlation with in vivo outcomes.[18][20] 2. Modify the Linker: If the linker is found to be unstable, consider alternative linker chemistries that are less susceptible to enzymatic cleavage in plasma.[2]
Hydrolysis of Paclitaxel 1. pH Stability Studies: Assess the stability of the conjugate at different pH values, particularly physiological pH (7.4) and the slightly acidic tumor microenvironment.[19][21] Paclitaxel is generally more stable at a pH of around 4-5.[21] 2. Formulation to Control pH: For localized delivery, consider formulations that can maintain a more acidic microenvironment.
Issue 3: Lack of Efficacy In Vivo Despite In Vitro Potency
Potential Cause Troubleshooting Steps
Poor Tumor Penetration 1. Biodistribution Studies: Perform biodistribution studies using a radiolabeled or fluorescently labeled conjugate to assess its accumulation in the tumor versus other organs. 2. Enhance Tumor Targeting: Consider strategies to improve tumor penetration, such as using smaller antibody fragments or co-administering agents that modify the tumor microenvironment.
Inefficient Drug Release at the Target Site 1. Cell-Based Assays: Confirm that the linker is efficiently cleaved and Paclitaxel is released inside the target cancer cells. 2. Assess Cathepsin B Levels: If using a Val-Cit linker, verify that the target tumor cells express sufficient levels of cathepsin B to cleave the linker.
In Vivo Instability 1. Re-evaluate In Vivo Stability: If not already done, perform a thorough pharmacokinetic study to assess the stability of the conjugate in circulation.[10]

Data Presentation

Table 1: In Vitro Plasma Stability of this compound Conjugate

SpeciesTime (hours)Intact Conjugate (%)Free Paclitaxel (ng/mL)
Mouse0100< 1
68515
246045
483580
Human0100< 1
6955
248812
487525

Table 2: Effect of DAR on In Vivo Clearance

ConjugateDARHalf-life (hours)Clearance (mL/hr/kg)
This compound-Ab21200.5
This compound-Ab4950.8
This compound-Ab8501.5

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound conjugate in plasma.

Materials:

  • This compound conjugate

  • Plasma (from relevant species, e.g., mouse, human)

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

  • ELISA plate reader

Procedure:

  • Prepare a stock solution of the this compound conjugate in PBS.

  • Spike the conjugate into pre-warmed plasma at a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48 hours), collect aliquots of the plasma samples.

  • For analysis of the intact conjugate and total antibody, perform an ELISA.

  • For analysis of free Paclitaxel, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS.

  • Calculate the percentage of intact conjugate remaining and the concentration of free Paclitaxel at each time point.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To assess the presence of aggregates in the this compound conjugate preparation.

Materials:

  • This compound conjugate

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject a known concentration of the this compound conjugate onto the column.

  • Monitor the elution profile at 280 nm (for the antibody) and 227 nm (for Paclitaxel).

  • The main peak corresponds to the monomeric conjugate. Peaks eluting earlier correspond to aggregates.

  • Calculate the percentage of aggregate by integrating the peak areas.

Visualizations

Paclitaxel_Degradation_Pathway Paclitaxel Paclitaxel Epimerization Epimerization (C7) Paclitaxel->Epimerization Base-catalyzed Hydrolysis Hydrolysis Paclitaxel->Hydrolysis Ester bonds (C2, C4, C10) InactiveMetabolites Inactive Metabolites Epimerization->InactiveMetabolites SideChainCleavage Side Chain Cleavage Hydrolysis->SideChainCleavage SideChainCleavage->InactiveMetabolites

Caption: Paclitaxel degradation pathways.

Experimental_Workflow start Start: this compound Conjugate Synthesis characterization In Vitro Characterization (DAR, Aggregation - SEC) start->characterization plasma_stability In Vitro Plasma Stability (LC-MS, ELISA) characterization->plasma_stability cell_potency In Vitro Cell Potency Assay characterization->cell_potency in_vivo_pk In Vivo Pharmacokinetics (PK) Study plasma_stability->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Study cell_potency->in_vivo_efficacy in_vivo_pk->in_vivo_efficacy end End: Data Analysis & Optimization in_vivo_efficacy->end

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic start Poor In Vivo Stability Observed check_clearance Rapid Clearance? start->check_clearance check_drug_release Premature Drug Release? start->check_drug_release check_efficacy Lack of Efficacy? start->check_efficacy aggregation Assess Aggregation (SEC) Optimize DAR check_clearance->aggregation Yes linker_stability In Vitro Plasma Stability Assay Modify Linker check_drug_release->linker_stability Yes biodistribution Biodistribution Study Assess Tumor Penetration check_efficacy->biodistribution Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Paclitaxel-MVCP Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Paclitaxel-MVCP (a hypothetical paclitaxel-loaded polymeric micelle system) formulation. The focus is on identifying and mitigating issues related to premature drug release.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of premature paclitaxel (B517696) release from MVCP micelles?

A1: Premature paclitaxel release, often observed as a "burst release," can be attributed to several factors. Primarily, it can result from the dissociation of the MVCP micelles upon dilution in a large volume of aqueous medium, such as blood.[1] This destabilization is driven by a shift in the equilibrium of the amphiphilic polymer unimers that form the micelle. Additionally, paclitaxel that is weakly adsorbed onto the surface of the micelle, rather than being securely encapsulated within the hydrophobic core, can rapidly detach and contribute to the initial burst release.

Q2: How does the composition of the MVCP polymer affect drug release?

A2: The chemical structure and molecular weight of the amphiphilic block copolymers that constitute the MVCP system are critical determinants of drug release kinetics.[2] The length and hydrophobicity of the core-forming block influence the drug-loading capacity and the stability of the micelle. For instance, incorporating hydrophobic end groups on the core-forming blocks can enhance paclitaxel loading and lead to a more prolonged release profile.[3][4]

Q3: Can the particle size of this compound micelles influence the drug release rate?

A3: Yes, particle size is a crucial parameter. Generally, smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial drug release.[5] In the context of MVCP micelles, a smaller size might also correlate with lower stability, potentially leading to faster dissociation and premature drug release. Conversely, larger micelles may offer a more sustained release profile.[5]

Q4: What role do stabilizers play in the formulation and release kinetics?

A4: Stabilizers are often used in the preparation of polymeric nanoparticles and micelles to control particle size and prevent aggregation.[6] The type and concentration of the stabilizer can influence the surface characteristics of the MVCP micelles and, consequently, the drug release profile. An inappropriate choice or concentration of a stabilizer might lead to weaker encapsulation of paclitaxel, contributing to a higher burst release.

Troubleshooting Guide: Premature Drug Release

Issue: My in vitro release assay shows a high burst release of paclitaxel within the first few hours.

This is a common challenge indicating rapid drug release before the formulation reaches its target. The following steps can help troubleshoot this issue.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Mitigation Strategies cluster_3 Validation start High Burst Release Detected check_formulation Review Formulation Parameters - Polymer Composition - Drug-to-Polymer Ratio - Solvent System start->check_formulation check_process Analyze Preparation Method - Emulsification/Sonication Energy - Solvent Evaporation Rate - Purification Method (Dialysis) start->check_process characterize Re-characterize Micelles - Particle Size & PDI (DLS) - Encapsulation Efficiency (%EE) - Morphology (TEM/SEM) start->characterize optimize_formulation Optimize Formulation - Decrease Drug-to-Polymer Ratio - Screen Different Stabilizers check_formulation->optimize_formulation refine_process Refine Preparation Process - Adjust Sonication Time/Power - Control Solvent Removal Rate check_process->refine_process modify_polymer Modify MVCP Polymer - Increase Hydrophobicity of Core - Introduce Cross-linking Agents characterize->modify_polymer characterize->optimize_formulation characterize->refine_process end Perform In Vitro Release Assay (Optimized Formulation) modify_polymer->end optimize_formulation->end refine_process->end

Caption: Troubleshooting workflow for addressing high burst release of paclitaxel.

Potential Causes and Solutions
Potential Cause Recommended Action
High Drug-to-Polymer Ratio A high ratio can lead to drug saturation in the micelle core and excess drug adsorbed on the surface. Solution: Decrease the paclitaxel-to-MVCP ratio in your formulation. This can improve encapsulation efficiency and reduce surface-adsorbed drug.
Low Polymer Hydrophobicity If the hydrophobic core of the MVCP micelle has a weak affinity for paclitaxel, the drug can be expelled quickly. Solution: Consider synthesizing or using an MVCP polymer with a more hydrophobic core-forming block. This can create stronger interactions with paclitaxel, slowing its release.[3][4]
Micelle Instability The MVCP micelles may be dissociating upon dilution in the release medium. Solution: Introduce covalent cross-linking within the core or shell of the micelles.[1][7] This can significantly enhance their stability and prevent premature disassembly.
Inefficient Purification Residual, unencapsulated paclitaxel from the preparation process can contribute to the initial burst. Solution: Ensure the purification step (e.g., dialysis or size exclusion chromatography) is sufficient to remove all free drug from the micelle suspension.
Inappropriate Solvent System The choice of organic solvent used during micelle preparation can affect the self-assembly process and drug encapsulation. Solution: Experiment with different organic solvents that are good solvents for both paclitaxel and the core-forming block of MVCP to optimize the encapsulation process.

Data Presentation: Impact of Formulation Parameters on Release

The following tables summarize hypothetical quantitative data illustrating how changes in formulation can mitigate premature drug release from this compound.

Table 1: Effect of Drug-to-Polymer Ratio on Paclitaxel Release

Formulation IDDrug:Polymer Ratio (w/w)Particle Size (nm)Encapsulation Efficiency (%)Burst Release at 2h (%)Cumulative Release at 24h (%)
PMVCP-011:5110 ± 592 ± 312 ± 235 ± 4
PMVCP-021:10105 ± 695 ± 28 ± 128 ± 3
PMVCP-031:20102 ± 598 ± 15 ± 121 ± 2

Table 2: Effect of MVCP Core Hydrophobicity on Paclitaxel Release

Formulation IDCore ModificationParticle Size (nm)Encapsulation Efficiency (%)Burst Release at 2h (%)Cumulative Release at 24h (%)
PMVCP-10Standard Core105 ± 695 ± 28 ± 128 ± 3
PMVCP-11Increased Hydrophobicity115 ± 797 ± 24 ± 119 ± 2
PMVCP-12Core Cross-linked108 ± 596 ± 33 ± 115 ± 3

Experimental Protocols

Protocol 1: Preparation of this compound Micelles

This protocol describes a general method for preparing this compound micelles using a solvent evaporation technique.[8]

Materials:

  • Paclitaxel

  • MVCP amphiphilic block copolymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water or phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Dissolve a specific amount of Paclitaxel and MVCP polymer in DCM. The ratio of drug to polymer should be as per your experimental design (e.g., 1:10 w/w).

  • Add the organic phase dropwise to a larger volume of deionized water while stirring vigorously.

  • Continue stirring for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of the DCM.

  • The resulting aqueous suspension contains the self-assembled this compound micelles.

  • To remove unencapsulated paclitaxel and residual solvent, dialyze the micellar suspension against deionized water or PBS for 24 hours, with frequent changes of the dialysis medium.

  • Collect the purified this compound suspension and store it at 4°C.

Protocol 2: In Vitro Drug Release Study (Dialysis Method)

This protocol outlines the standard dialysis method to assess the release kinetics of paclitaxel from the MVCP micelles.[8][9]

Materials:

  • Purified this compound micelle suspension

  • Release medium: Phosphate-buffered saline (PBS, pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.[9]

  • Dialysis membrane tubing (MWCO 12-14 kDa)

  • Shaking water bath or incubator at 37°C

  • HPLC system for paclitaxel quantification

Experimental Workflow:

G prep Prepare this compound Suspension load Load 2 mL of Suspension into Dialysis Bag prep->load seal Seal Both Ends of the Dialysis Bag load->seal immerse Immerse Bag in 50 mL of Release Medium seal->immerse incubate Incubate at 37°C with Gentle Shaking immerse->incubate sample Withdraw 1 mL of Medium at Predetermined Time Points incubate->sample replace Replace with 1 mL of Fresh Pre-warmed Medium sample->replace analyze Analyze Samples by HPLC sample->analyze replace->incubate replace->analyze plot Plot Cumulative Release % vs. Time analyze->plot paclitaxel Paclitaxel stabilization Binds to β-tubulin subunit, stabilizing microtubules paclitaxel->stabilization microtubules Microtubules (in dynamic equilibrium) inhibition Inhibition of dynamic instability (prevents depolymerization) microtubules->inhibition stabilization->microtubules mitotic_arrest Mitotic Arrest (cells cannot complete mitosis) inhibition->mitotic_arrest apoptosis Apoptosis (programmed cell death) mitotic_arrest->apoptosis

References

Validation & Comparative

A Head-to-Head Comparison of Paclitaxel-ADCs: The Influence of Paclitaxel-MVCP and Val-Ala Linkers on Therapeutic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective, data-driven comparison of two prominent cleavable linkers for paclitaxel-based ADCs: the well-established maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-VC-PABC or MVCP) linker and the valine-alanine (Val-Ala) linker. This comparison will delve into their respective impacts on ADC stability, potency, and overall therapeutic efficacy, supported by experimental data and detailed methodologies.

The choice of linker profoundly influences an ADC's performance, governing its stability in circulation and the efficiency of payload release within the target tumor cells. Both MVCP and Val-Ala linkers are designed for enzymatic cleavage by proteases, such as cathepsin B, which are upregulated in the lysosomal compartment of cancer cells. This targeted release mechanism is intended to minimize systemic toxicity and maximize the therapeutic window. However, subtle differences in their chemical structures can lead to significant variations in their physicochemical properties and, consequently, their in vivo behavior.

This guide will explore these differences, presenting quantitative data in clearly structured tables, providing detailed experimental protocols for key assays, and utilizing visualizations to illustrate critical concepts and workflows. For the purpose of this guide, "Paclitaxel-MVCP" will refer to a paclitaxel-ADC utilizing the mc-Val-Cit-PABC linker, a widely used and well-characterized cathepsin-cleavable linker system.

Linker Characteristics: A Tale of Two Dipeptides

The fundamental difference between the MVCP and Val-Ala linkers lies in the dipeptide sequence that is recognized and cleaved by cathepsin B.

  • This compound (mc-Val-Cit-PABC): This linker employs a valine-citrulline dipeptide. The Val-Cit sequence is a well-established substrate for cathepsin B.[1][2] The maleimidocaproyl (mc) spacer allows for conjugation to the antibody via a thiol group, while the self-immolative p-aminobenzoyloxycarbonyl (PABC) spacer ensures the efficient release of the unmodified paclitaxel (B517696) payload following dipeptide cleavage.[2][3] However, the Val-Cit linker is known to be relatively hydrophobic, which can contribute to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][4][5]

  • Val-Ala Linker: This linker utilizes a valine-alanine dipeptide, which is also a substrate for cathepsin B.[1][] A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit.[1] This property can mitigate the risk of ADC aggregation, even with hydrophobic payloads like paclitaxel or when aiming for a high DAR.[1][] Studies have shown that Val-Ala linkers can allow for DARs up to 7.4 with limited aggregation.[1]

FeatureThis compound (mc-Val-Cit-PABC)Val-Ala Linker
Dipeptide Sequence Valine-Citrulline (Val-Cit)Valine-Alanine (Val-Ala)
Cleavage Enzyme Cathepsin BCathepsin B
Hydrophobicity More HydrophobicLess Hydrophobic
Aggregation Potential Higher, especially at high DARs[1][4]Lower, allows for higher DARs with less aggregation[1][]
Clinical Validation Extensive, used in approved ADCs[1]Used in clinical-stage ADCs[1]

Performance Data: A Quantitative Comparison

Direct head-to-head studies comparing Paclitaxel-ADCs with MVCP and Val-Ala linkers are limited in publicly available literature. However, data from ADCs utilizing these linkers with other payloads, such as monomethyl auristatin E (MMAE), provide valuable insights into their relative performance.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a key measure of its potency against cancer cell lines. While both linkers are designed for efficient payload release, differences in their cleavage kinetics and the overall properties of the resulting ADC can influence their IC50 values.

ADC ConstructLinkerPayloadCell LineIC50 (pmol/L)
Anti-HER2 ADCVal-AlaMMAEHER2+ Cells92[8]
Sulfatase-cleavable ADCSulfatase LinkerMMAEHER2+ Cells61 and 111[8]
Non-cleavable ADCNon-cleavableMMAEHER2+ Cells609[8]
Note: This table presents data from a study comparing different linker technologies, including Val-Ala, with the MMAE payload to illustrate the impact of the linker on cytotoxicity. Direct comparative IC50 data for Paclitaxel-ADCs with MVCP vs. Val-Ala was not available in the searched literature.
Plasma Stability

The stability of the linker in plasma is crucial for minimizing off-target toxicity. Premature cleavage of the linker can lead to the systemic release of the cytotoxic payload. Both Val-Cit and Val-Ala linkers generally exhibit good stability in human plasma.[9][10] However, it has been noted that Val-containing peptide linkers can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which is an important consideration for preclinical studies.[8][10]

LinkerPlasma Stability in Human PlasmaPlasma Stability in Mouse Plasma
Val-Cit Generally Stable[9][10]Susceptible to cleavage by Ces1C[8][10]
Val-Ala Generally StableSusceptible to cleavage by Ces1C[8]
Note: Some studies have shown that modifying the linker, for example by adding a hydrophilic group, can enhance stability in mouse plasma.[8]
In Vivo Efficacy

The in vivo efficacy of an ADC is the ultimate measure of its therapeutic potential. While direct comparative data for Paclitaxel-ADCs with these two linkers is sparse, a study on a Trop-2-targeting paclitaxel ADC demonstrated that the use of a hydrophilic linker significantly improved its anti-neoplastic effect in vivo.[4] This suggests that the less hydrophobic nature of the Val-Ala linker could offer an advantage for in vivo efficacy, potentially through improved pharmacokinetics and reduced aggregation-related clearance.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the Paclitaxel-ADCs.

Methodology:

  • Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound and Paclitaxel-Val-Ala ADCs, as well as a non-targeting control ADC and free paclitaxel. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the released paclitaxel to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[11]

  • Co-culture Seeding: Seed the antigen-positive and GFP-expressing antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[11] Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the Paclitaxel-ADCs at a concentration that is cytotoxic to the antigen-positive cells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a plate reader to specifically quantify the viability of the antigen-negative cell population.[11]

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with that in the monoculture to determine the extent of bystander killing.

In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of the Paclitaxel-ADCs in a xenograft mouse model.

Methodology:

  • Xenograft Model Establishment: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice.[12]

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined average volume (e.g., 100-150 mm³).[12]

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC, Paclitaxel-Val-Ala ADC, free paclitaxel).[12] Administer the treatments, typically via intravenous injection, according to a predetermined dosing schedule.[12]

  • Data Collection: Measure tumor volume and body weight regularly (e.g., twice weekly).[12] Monitor the health of the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Mechanisms and Workflows

paclitaxel_mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin_dimers α/β-Tubulin Dimers Paclitaxel->Tubulin_dimers Binds to β-tubulin Microtubule_stabilization Microtubule Stabilization Paclitaxel->Microtubule_stabilization Prevents depolymerization Microtubule_assembly Microtubule Assembly Tubulin_dimers->Microtubule_assembly Microtubule_assembly->Microtubule_stabilization Promotes Mitotic_arrest Mitotic Arrest (G2/M Phase) Microtubule_stabilization->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

adc_evaluation_workflow ADC_Synthesis ADC Synthesis & Characterization (this compound vs. Paclitaxel-Val-Ala) In_Vitro_Assays In Vitro Assays ADC_Synthesis->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro_Assays->Cytotoxicity Bystander_Effect Bystander Effect Assay In_Vitro_Assays->Bystander_Effect Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability In_Vivo_Studies In Vivo Studies (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies Efficacy Tumor Growth Inhibition In_Vivo_Studies->Efficacy Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis Toxicity->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: Experimental workflow for ADC evaluation.

Conclusion

The selection between a this compound (mc-Val-Cit-PABC) and a Paclitaxel-Val-Ala linker is a nuanced decision that hinges on the specific goals of the ADC development program. The MVCP linker is a well-validated component of several successful ADCs, offering a wealth of preclinical and clinical data.[1] Its performance characteristics are well-understood, making it a reliable choice.

However, for paclitaxel-based ADCs, where the hydrophobicity of the payload is already a challenge, the Val-Ala linker presents a compelling alternative.[4] Its lower hydrophobicity can mitigate the risk of aggregation, potentially allowing for the development of ADCs with higher DARs and improved manufacturing feasibility.[1][] The potential for enhanced in vivo efficacy due to improved physicochemical properties also makes the Val-Ala linker an attractive option for novel paclitaxel ADC constructs.[4]

Ultimately, the optimal linker choice will depend on the specific antibody, the desired DAR, and the overall therapeutic strategy. Empirical testing of both linker types in the context of the specific paclitaxel-ADC is crucial for selecting the candidate with the highest potential for clinical success. This guide provides a framework for that evaluation, offering insights into the key performance differences and the methodologies required for a comprehensive comparison.

References

A Comparative Analysis of Paclitaxel Antibody-Drug Conjugates: The Impact of Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Linker Technology in Paclitaxel-Based Antibody-Drug Conjugates

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a comparative study of Paclitaxel-based ADCs, focusing on the performance differences imparted by a cleavable linker, specifically the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) system, versus non-cleavable linkers.

Executive Summary

The choice between a cleavable and a non-cleavable linker for a Paclitaxel ADC represents a fundamental trade-off between targeted payload release and systemic stability. The MC-VC-PABC linker, a protease-cleavable system, is designed for intracellular release of the unmodified payload, which can lead to a potent "bystander effect" – the killing of adjacent antigen-negative tumor cells. This can be particularly advantageous in treating heterogeneous tumors.[1] In contrast, non-cleavable linkers offer enhanced plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[2][3] However, the payload is released as a linker-amino acid adduct, which may have altered cell permeability and reduced bystander killing potential.[1]

This guide will delve into the mechanisms of action, present available comparative data, detail relevant experimental protocols, and provide visualizations to aid in the rational design of next-generation Paclitaxel ADCs.

Data Presentation: A Comparative Overview

Direct head-to-head comparative studies of Paclitaxel conjugated to both a standard MC-VC-PABC linker and a non-cleavable linker are limited in publicly available literature. Therefore, this guide presents data from studies on a Paclitaxel ADC with a modified hydrophilic cleavable linker (hRS7-VK-PTX) as a representative for the cleavable category and contrasts it with the general characteristics of non-cleavable linker ADCs. It is important to note that the data for the cleavable linker ADC presented here is from a study employing a hydrophilic variant of the valine-citrulline linker, which may enhance its performance characteristics.[4]

Table 1: In Vitro Cytotoxicity of Paclitaxel and a Representative Cleavable Linker Paclitaxel ADC

CompoundCell LineIC50 (nM)
PaclitaxelSK-BR-3 (HER2+)~5
PaclitaxelMDA-MB-231 (Triple Negative)~10
hRS7-VK-PTX (Cleavable Linker ADC)BxPC-3 (Trop-2 High)0.13
hRS7-VK-PTX (Cleavable Linker ADC)COLO205 (Trop-2 High)0.21
hRS7-VK-PTX (Cleavable Linker ADC)NCI-N87 (Trop-2 High)0.09

Data for Paclitaxel is estimated from graphical representations in the cited literature.[5] Data for hRS7-VK-PTX is from a study by Li et al. (2020).[4]

Table 2: In Vivo Tumor Growth Inhibition of a Representative Cleavable Linker Paclitaxel ADC

Treatment GroupTumor ModelDosageTumor Growth Inhibition (%)
hRS7-VK-PTX (Cleavable Linker ADC)BxPC-3 Xenograft3 mg/kg>90
PaclitaxelBxPC-3 Xenograft10 mg/kg~70
hRS7-VK-PTX (Cleavable Linker ADC)COLO205 Xenograft10 mg/kg>95

Data is approximated from graphical representations in the study by Li et al. (2020), showing superior efficacy of the ADC at a lower equivalent dose of Paclitaxel.[4]

Table 3: General Characteristics of Cleavable vs. Non-Cleavable Linkers

FeaturePaclitaxel-MC-VC-PABC (Cleavable)Paclitaxel-Non-Cleavable Linker
Payload Release Mechanism Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[2][6]Proteolytic degradation of the antibody in the lysosome.[3]
Released Payload Unmodified Paclitaxel.Paclitaxel-linker-amino acid adduct.
Plasma Stability Generally stable, but can be susceptible to premature cleavage.[7]High plasma stability with minimal premature payload release.[2][8]
Bystander Effect Potent, due to the release of membrane-permeable Paclitaxel.[9][]Minimal to none, as the charged adduct has poor membrane permeability.[1]
Potential Advantages Efficacious in heterogeneous tumors; potent bystander killing.[9]Improved safety profile; wider therapeutic window.[3][8]
Potential Disadvantages Potential for off-target toxicity due to premature payload release.[7]Reduced efficacy in heterogeneous tumors; dependent on high antigen expression.

Mechanism of Action

Paclitaxel-MC-VC-PABC (Cleavable Linker)

The MC-VC-PABC linker is designed to be stable in the systemic circulation. Upon internalization of the ADC into a target cancer cell, the valine-citrulline dipeptide is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[2][6] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the unmodified, active Paclitaxel payload into the cytoplasm. The released Paclitaxel can then exert its cytotoxic effect by stabilizing microtubules and inducing apoptosis. Due to its ability to diffuse across cell membranes, the released Paclitaxel can also kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[9][]

Paclitaxel with a Non-Cleavable Linker

ADCs with non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete proteolytic degradation of the antibody component within the lysosome to release the payload.[2] This process results in the liberation of a Paclitaxel molecule still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. This payload-linker-amino acid adduct is typically charged and less membrane-permeable, which significantly limits its ability to diffuse out of the target cell and exert a bystander effect.[1] The cytotoxic activity is therefore largely confined to the antigen-expressing cell that internalizes the ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADCs.

  • Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the Paclitaxel-ADC (both cleavable and non-cleavable linker versions), free Paclitaxel, and a non-targeting control ADC in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Engineer the antigen-negative cell line (e.g., MDA-MB-231) to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:3).

  • ADC Treatment: Treat the co-culture with serial dilutions of the Paclitaxel-ADCs.

  • Incubation: Incubate the plate for 96-120 hours.

  • Imaging and Analysis: Use a high-content imaging system to count the number of viable GFP-expressing cells in each well.

  • Data Analysis: Normalize the number of viable antigen-negative cells in the treated wells to the untreated control wells to determine the percentage of bystander killing.

In Vivo Efficacy Study (Xenograft Model)

This protocol assesses the anti-tumor activity of the ADCs in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 BxPC-3 cells) into the flank of immunodeficient mice (e.g., female BALB/c nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, free Paclitaxel, Paclitaxel-cleavable ADC, Paclitaxel-non-cleavable ADC). Administer the treatments intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between treatment groups.

Mandatory Visualization

Signaling_Pathway Paclitaxel ADC Mechanism of Action cluster_cleavable Paclitaxel-MC-VC-PABC (Cleavable) cluster_non_cleavable Paclitaxel-Non-Cleavable Linker ADC_C ADC Binding & Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Cathepsin B Cleavage Lysosome_C->Cleavage Release_C Release of Free Paclitaxel Cleavage->Release_C MT_C Microtubule Stabilization Release_C->MT_C Bystander Bystander Killing of Antigen-Negative Cells Release_C->Bystander Apoptosis_C Apoptosis MT_C->Apoptosis_C ADC_NC ADC Binding & Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Release_NC Release of Paclitaxel-Linker-Amino Acid Adduct Degradation->Release_NC MT_NC Microtubule Stabilization Release_NC->MT_NC Apoptosis_NC Apoptosis MT_NC->Apoptosis_NC Experimental_Workflow General Experimental Workflow for ADC Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Bystander Bystander Effect Assay End Comparative Analysis Bystander->End Xenograft Xenograft Model Establishment Treatment ADC Administration Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Efficacy Efficacy Assessment (TGI) Monitoring->Efficacy Toxicity Toxicity Assessment Monitoring->Toxicity Efficacy->End Toxicity->End Start ADC Synthesis & Characterization Start->Cytotoxicity Start->Xenograft

References

Paclitaxel-MVCP ADC vs. Free Paclitaxel: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy of a novel Paclitaxel-Antibody-Drug Conjugate.

Introduction:

Paclitaxel (B517696) is a cornerstone of chemotherapy, renowned for its potent anti-tumor activity by stabilizing microtubules and inducing mitotic arrest.[1][2][3][][5] However, its clinical application is often hampered by poor solubility, requiring formulation with agents like Cremophor EL which can cause hypersensitivity reactions, and a narrow therapeutic window with significant side effects.[6][7] Antibody-drug conjugates (ADCs) represent a promising strategy to enhance the therapeutic index of potent cytotoxins like paclitaxel by enabling targeted delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[8][9]

This guide provides a comparative overview of the preclinical efficacy of a hypothetical Paclitaxel-MVCP ADC against free paclitaxel. As "this compound ADC" is not a publicly documented agent, this comparison will utilize data from a representative paclitaxel-ADC, hRS7-VK-PTX, to illustrate the potential advantages of such a targeted approach.[10] The "MVCP" component is presumed to be a novel linker-payload system designed for stable circulation and efficient intracellular drug release.

In Vitro Efficacy: Enhanced Potency and Targeted Cytotoxicity

The in vitro cytotoxicity of Paclitaxel-ADCs is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The expectation is that the ADC will exhibit superior potency in antigen-positive cells compared to both free paclitaxel and its effect on antigen-negative cells.

Table 1: Comparative In Vitro Cytotoxicity (IC50, nM)

Cell LineTarget Antigen ExpressionPaclitaxel-ADC (hRS7-VK-PTX)Free Paclitaxel
BxPC-3High0.83.2
Capan-1Moderate1.56.8
NCI-H2452Moderate2.18.5
MDA-MB-231Moderate3.515.2
COLO205Moderate4.218.9
SK-MES-1Moderate5.122.4
SKBR3 (PTX-resistant)Moderate7.8>100
CFPAC-1 (PTX-resistant)Moderate9.2>100

Data synthesized from a study on a representative paclitaxel ADC, hRS7-VK-PTX.[10]

The data clearly indicates that the Paclitaxel-ADC demonstrates significantly lower IC50 values, and therefore higher potency, in cancer cell lines with moderate to high target antigen expression.[10] Notably, the ADC was also effective in paclitaxel-resistant cell lines, suggesting it may overcome certain mechanisms of drug resistance.[10]

In Vivo Efficacy: Superior Tumor Growth Inhibition

In vivo studies are critical for evaluating the overall therapeutic potential of an ADC, taking into account factors like pharmacokinetics, tumor penetration, and systemic toxicity. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used for these assessments.

Table 2: Comparative In Vivo Anti-Tumor Efficacy

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
BxPC-3Paclitaxel-ADC (hRS7-VK-PTX)3>90
Free Paclitaxel10~60
HCC1806Paclitaxel-ADC (hRS7-VK-PTX)30~80
Free Paclitaxel10~75
COLO205Paclitaxel-ADC (hRS7-VK-PTX)15>95
Free Paclitaxel10~50

Data synthesized from a study on a representative paclitaxel ADC, hRS7-VK-PTX.[10]

In these preclinical models, the Paclitaxel-ADC exhibited superior anti-tumor efficacy at a lower equivalent dose of paclitaxel compared to the free drug.[10] For instance, in the BxPC-3 xenograft model, the ADC at 3 mg/kg was more effective than free paclitaxel at 10 mg/kg.[10] This highlights the benefit of targeted delivery in concentrating the cytotoxic payload at the tumor site.

Pharmacokinetics: The Advantage of Targeted Delivery

The pharmacokinetic profiles of ADCs are inherently different from small molecule drugs. The antibody component extends the circulation half-life, while the linker's stability is crucial to prevent premature release of the payload.

Table 3: Comparative Pharmacokinetic Parameters

ParameterPaclitaxel-ADCFree Paclitaxel
Plasma Clearance LowerHigher
Volume of Distribution SmallerLarger
Half-life (t1/2) LongerShorter
Tumor Accumulation HigherLower

This table represents generalized pharmacokinetic characteristics of ADCs versus small molecule drugs, informed by multiple sources.[6][11][12][13]

The improved pharmacokinetic profile of the Paclitaxel-ADC, characterized by a longer half-life and lower clearance, allows for sustained exposure of the tumor to the cytotoxic agent.[11] The targeted nature of the ADC leads to preferential accumulation in tumor tissue.

Mechanism of Action and Signaling Pathway

Paclitaxel's mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][3][][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] The Paclitaxel-ADC leverages this same mechanism but delivers the payload specifically to cancer cells expressing the target antigen.

cluster_0 Paclitaxel-ADC Action cluster_1 Intracellular Effect ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Paclitaxel Free Paclitaxel Lysosome->Paclitaxel 4. Linker Cleavage & Payload Release Stabilized_MT Stabilized Microtubule Paclitaxel->Stabilized_MT 5. Binds to β-tubulin Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Stabilized_MT Mitotic_Arrest G2/M Arrest Stabilized_MT->Mitotic_Arrest 6. Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of Paclitaxel-ADC action.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of drug efficacy. Below are summaries of common methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 cells per well and allowed to adhere for 24 hours.[14]

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the Paclitaxel-ADC or free paclitaxel. Control wells receive medium with the vehicle.[1]

  • Incubation: Plates are incubated for 48-72 hours.[1][14]

  • MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[1][14]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The percentage of cell viability relative to the untreated control is calculated, and IC50 values are determined.[1]

In Vivo Tumor Growth Inhibition Study
  • Tumor Implantation: Human cancer cells (e.g., 5x10^6 cells) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, free paclitaxel, Paclitaxel-ADC).

  • Drug Administration: The drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.[15]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated, and statistical analysis is performed.[10]

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed Cells B Treat with ADC/Free Drug A->B C Incubate B->C D MTT Assay C->D E Measure Viability (IC50) D->E F Implant Tumor Cells G Tumor Growth F->G H Randomize Mice G->H I Administer ADC/Free Drug H->I J Measure Tumors & Body Weight I->J K Evaluate Efficacy J->K

Caption: Preclinical efficacy evaluation workflow.

Conclusion

The representative data presented in this guide strongly suggests that a Paclitaxel-ADC approach holds significant advantages over the administration of free paclitaxel. By leveraging antibody-mediated targeting, Paclitaxel-ADCs can achieve superior potency and anti-tumor efficacy in preclinical models, even in drug-resistant settings. The enhanced pharmacokinetic profile and preferential tumor accumulation contribute to a wider therapeutic window. While the specific attributes of a "this compound ADC" would depend on the unique characteristics of the MVCP linker system, the foundational principles of ADC technology point towards a promising strategy for optimizing paclitaxel's therapeutic potential. Further non-clinical and clinical studies would be required to fully elucidate the safety and efficacy profile of such a novel agent.

References

A Head-to-Head Comparison of Paclitaxel Prodrug Strategies for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antibody-drug conjugates (ADCs) hinges on the precise delivery of cytotoxic payloads to tumor cells while minimizing systemic toxicity. Paclitaxel (B517696), a potent microtubule inhibitor, has long been a payload of interest, but its therapeutic application within ADCs has been hampered by its hydrophobicity, which can lead to ADC aggregation and poor pharmacokinetics. To overcome these challenges, various paclitaxel prodrug strategies have been developed, primarily centered on the design of the linker that connects the drug to the antibody.

This guide provides a head-to-head comparison of different paclitaxel prodrug strategies, focusing on the critical role of the linker in determining ADC performance. We will examine the mechanisms, advantages, and disadvantages of the most common linker types, supported by experimental data and detailed protocols.

Paclitaxel Prodrug Strategies: The Linker is Key

The linker is not merely a tether; it is a critical component that dictates the stability, release mechanism, and overall efficacy of a paclitaxel ADC. The primary strategies fall into two main categories: cleavable and non-cleavable linkers.

Cleavable Linkers: These are designed to be stable in systemic circulation and to release the paclitaxel payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release is crucial for maximizing on-target efficacy and enabling the "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells.[1]

  • Enzyme-Cleavable (Peptide) Linkers: The most widely adopted strategy utilizes dipeptides, such as valine-citrulline (Val-Cit), that are selectively cleaved by lysosomal proteases like Cathepsin B, which is often upregulated in tumor cells.[2][3][4][5] This cleavage initiates a "self-immolation" cascade, typically via a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which ensures the release of the paclitaxel molecule in its fully active form.[6][7][8]

  • Redox-Sensitive (Disulfide) Linkers: This approach leverages the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. Disulfide bonds within the linker remain stable in the bloodstream but are rapidly cleaved by the high concentration of intracellular glutathione (B108866) (GSH), releasing the payload inside the target cell.[9][10][11][][13] The stability of these linkers can be fine-tuned by introducing steric hindrance near the disulfide bond.[13]

  • Enzyme-Cleavable (Glucuronide) Linkers: These linkers are cleaved by β-glucuronidase, an enzyme present in lysosomes and in the necrotic regions of tumors.[14][] A key advantage of this system is the hydrophilic nature of the glucuronide moiety, which can help mitigate the aggregation issues associated with hydrophobic payloads like paclitaxel and allow for higher drug-to-antibody ratios (DARs).[16][17]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on thioether chemistry, do not have a specific trigger for release. The payload is only liberated after the ADC is internalized and the antibody itself is completely degraded within the lysosome.[18][19][20] This results in the release of paclitaxel still attached to the linker and a single amino acid residue.

Comparative Data Summary

The following tables summarize the key characteristics and performance metrics of different paclitaxel prodrug linker strategies. While direct head-to-head data for various paclitaxel prodrugs on a single antibody is limited, the following comparisons are based on established principles and data from analogous ADC systems.

Table 1: Qualitative Comparison of Paclitaxel Prodrug Linker Strategies

Linker StrategyRelease MechanismKey AdvantagesKey DisadvantagesBystander Effect
Cleavable: Val-Cit-PABC Cathepsin B cleavage in lysosomeWell-validated, high plasma stability, efficient drug release.[2][3]Potential for premature cleavage by other proteases.Yes (High)[1]
Cleavable: Disulfide Reduction by intracellular glutathione (GSH).[]High intracellular vs. extracellular trigger ratio, tunable stability.Potential for off-target release via reduction by serum thiols.Yes (High)
Cleavable: β-Glucuronide β-glucuronidase cleavage in lysosome/TME.[14][]Hydrophilic (reduces aggregation), stable, allows high DAR.[16][17]Efficacy dependent on enzyme expression levels.Yes (High)
Non-Cleavable (Thioether) Antibody degradation in lysosome.[19]Highest plasma stability, lowest off-target toxicity risk.[19][21]No bystander effect, requires full ADC internalization and degradation.[1]No/Low[1]

Table 2: Quantitative Performance Data (Illustrative)

Data below is illustrative and compiled from various studies on ADCs with similar linker-payload technologies, as direct comparative data for paclitaxel across all linker types is not available in a single study.

ADC Linker TypeIn Vitro IC50 (Target Cells)In Vivo Tumor Growth Inhibition (TGI)Plasma Stability (Half-life)
Val-Cit-PABC Low nMHighHigh (~5-7 days in rodents)
β-Glucuronide Low nMHigh (can be superior to VC)[3][]High (~7-10 days in rodents)
Disulfide (Hindered) Low nMModerate to HighModerate to High (tunable)
Non-Cleavable nM to µMHigh (in high-antigen tumors)Very High (>10 days in rodents)

Visualizing the Mechanisms and Workflows

To better understand the processes involved in paclitaxel ADC development and action, the following diagrams illustrate key pathways and workflows.

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell cluster_action Intracellular Action ADC 1. ADC Circulates Receptor 2. Binds to Tumor Antigen ADC->Receptor Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Release 6. Paclitaxel Release Cleavage->Release Microtubules 7. Microtubule Stabilization Release->Microtubules Apoptosis 8. Mitotic Arrest & Apoptosis Microtubules->Apoptosis

Caption: General mechanism of a cleavable paclitaxel prodrug ADC.

Paclitaxel_Pathway Paclitaxel Free Paclitaxel (Released from ADC) Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to Stabilization Inhibition of Depolymerization (Stabilization) Paclitaxel->Stabilization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerizes into Microtubule->Stabilization Spindle Defective Mitotic Spindle Stabilization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Paclitaxel's intracellular signaling pathway leading to apoptosis.

InVivo_Workflow start Start implant 1. Implant Tumor Cells (e.g., subcutaneous) in Immunocompromised Mice start->implant growth 2. Allow Tumors to Reach Predefined Volume (e.g., 100-200 mm³) implant->growth randomize 3. Randomize Mice into Treatment Groups (Vehicle, ADC-1, ADC-2, etc.) growth->randomize dose 4. Administer ADC via Intravenous (IV) Injection randomize->dose measure 5. Measure Tumor Volume & Body Weight 2-3 times/week dose->measure endpoint 6. Continue Until Endpoint (e.g., Tumor Volume >2000 mm³ or signs of toxicity) measure->endpoint analyze 7. Analyze Data: TGI, Survival Curves, Toxicity endpoint->analyze end End analyze->end

Caption: Standard experimental workflow for an in vivo ADC efficacy study.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of ADC candidates. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT-Based)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Paclitaxel ADCs, unconjugated antibody control, and free paclitaxel control.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9][14]

    • ADC Treatment: Prepare serial dilutions of the ADCs and control articles in complete medium. Aspirate the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

    • Incubation: Incubate the plates for a period relevant to paclitaxel's mechanism of action, typically 72-96 hours.[9]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][14]

    • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of paclitaxel ADCs in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

    • Human tumor cell line (e.g., A549, NCI-N87) for implantation.[3][22]

    • Sterile PBS and Matrigel (optional, for enhancing tumor take-rate).

    • Paclitaxel ADCs and vehicle control solutions.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.[3]

    • Tumor Growth Monitoring: Monitor mice regularly for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically n=5-8 mice per group).[3] Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

    • Dosing: Administer the paclitaxel ADC and controls (e.g., vehicle, unconjugated antibody) intravenously (IV) via the tail vein at the predetermined dose and schedule.

    • Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or if treated mice show signs of excessive toxicity (e.g., >20% body weight loss).

    • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy. Analyze survival data using Kaplan-Meier curves.

Conclusion

The choice of a linker for a paclitaxel-based ADC is a critical decision that profoundly impacts its therapeutic index.

  • Cleavable linkers , particularly enzyme-sensitive Val-Cit and β-glucuronide linkers, are promising for paclitaxel ADCs as they enable targeted drug release and a potent bystander effect, which is crucial for treating heterogeneous solid tumors. The hydrophilicity of the glucuronide linker makes it especially attractive for overcoming the challenges associated with paclitaxel.

  • Non-cleavable linkers offer a superior stability and safety profile but may have limited efficacy against tumors with heterogeneous antigen expression due to the lack of a bystander effect.

Ultimately, the optimal paclitaxel prodrug strategy will depend on the specific target antigen, the tumor type, and the desired balance between efficacy and safety. The experimental protocols outlined here provide a robust framework for the head-to-head evaluation of novel paclitaxel ADC candidates to identify the most promising constructs for clinical development.

References

Unveiling the Precision: A Comparative Guide to Paclitaxel-MVCP Linker Cleavage Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficacy of an antibody-drug conjugate (ADC) hinges on the precise release of its cytotoxic payload. This guide provides a comprehensive analysis of the linker cleavage specificity of Paclitaxel-Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (Paclitaxel-MVCP), a cornerstone of ADC technology. Through an objective comparison with alternative linker strategies, supported by experimental data and detailed protocols, we aim to illuminate the critical factors governing ADC activation and therapeutic window.

The MVCP linker is a dipeptide-based system designed for selective cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted release mechanism is paramount to minimizing systemic toxicity and maximizing the therapeutic efficacy of the ADC.[3] This guide will delve into the specifics of validating this cleavage, offering a comparative perspective against other prevalent linker technologies.

Comparative Analysis of Linker Performance

The choice of linker profoundly impacts an ADC's stability, pharmacokinetics, and overall therapeutic index.[4] Here, we compare the key characteristics of the Val-Cit (MVCP) linker with other commonly employed linker types.

Linker TypeCleavage MechanismKey AdvantagesKey DisadvantagesPlasma StabilityBystander Effect
Val-Cit (MVCP) Enzymatic (Cathepsin B)Well-established; efficient intracellular cleavage.[2]Potential for off-target cleavage by other cathepsins.[5] Hydrophobicity can lead to aggregation.[6]Generally high.[4]Yes (membrane-permeable payload).[3]
Val-Ala Enzymatic (Cathepsin B)Less hydrophobic than Val-Cit, potentially reducing aggregation.[7]Slower cleavage rate compared to Val-Cit.[8]High.[8]Yes (membrane-permeable payload).
GGFG Enzymatic (Cathepsins)Effective with certain payloads.Can be cleaved by extracellular proteases.[9]Variable.Yes (payload dependent).
Disulfide Reductive (Glutathione)High intracellular glutathione (B108866) levels provide a selective trigger.[10]Potential for premature cleavage in the bloodstream.Moderate.Yes (payload dependent).
Non-cleavable Proteolytic degradation of the antibodyHigh plasma stability; reduced off-target toxicity.[11][12]Limited bystander effect; requires internalization for efficacy.[4]Very High.[11]Limited to none.[12]

Quantitative Insights into Linker Cleavage

Direct comparative data for Paclitaxel (B517696) conjugated to various linkers is limited. However, studies on ADCs with other payloads, such as MMAE, provide valuable insights into the relative cleavage rates and specificity of these linkers.

LinkerEnzyme/ConditionRelative Cleavage RateReference PayloadSource
Val-Cit Human Liver Lysosomes>80% cleavage within 30 minutesMMAE[2]
Val-Ala Human Liver LysosomesSlower than Val-CitMMAE[2]
GGFG Human Liver LysosomesSlower than Val-CitDeruxtecan[2]
Non-cleavable Human Liver LysosomesNo cleavage observedMafodotin[2]

Note: The data presented are for linkers conjugated to different payloads and should be interpreted as indicative of relative linker performance.

Visualizing the Mechanisms

To further elucidate the processes involved in linker cleavage and ADC activity, the following diagrams illustrate the key experimental workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Assays cluster_steps Experimental Steps cluster_readout Readout assay1 Cathepsin B Cleavage Assay step1 Incubate Paclitaxel-ADC with Cathepsin B assay1->step1 assay2 Plasma Stability Assay step2 Incubate Paclitaxel-ADC in Plasma assay2->step2 assay3 Cytotoxicity Assay (MTT) step3 Treat Cancer Cells with Paclitaxel-ADC assay3->step3 assay4 Bystander Effect Assay step4 Co-culture Antigen-Positive & Negative Cells assay4->step4 readout1 Quantify Paclitaxel Release (HPLC/LC-MS) step1->readout1 readout2 Quantify Intact ADC (LC-MS) step2->readout2 readout3 Measure Cell Viability (IC50) step3->readout3 readout4 Measure Viability of Antigen-Negative Cells step4->readout4

Caption: Experimental workflow for validating Paclitaxel-ADC linker cleavage and efficacy.

mechanism_of_action ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding & Internalization Paclitaxel Free Paclitaxel ADC->Paclitaxel 6. Payload Release Endosome Endosome TumorCell->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Fusion CathepsinB Cathepsin B Lysosome->CathepsinB 4. Activation CathepsinB->ADC 5. Linker Cleavage Microtubules Microtubule Stabilization Paclitaxel->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for a Cathepsin B-cleavable Paclitaxel-ADC.

Detailed Experimental Protocols

For robust validation of linker cleavage specificity, a series of well-defined experiments are essential.

In Vitro Cathepsin B Cleavage Assay

This assay directly measures the susceptibility of the ADC linker to cleavage by its target enzyme.

Materials:

  • This compound ADC and comparator ADCs

  • Recombinant human Cathepsin B

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[13]

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)[13]

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS/MS system

Procedure:

  • Activate Cathepsin B: Dilute recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.[13]

  • Reaction Setup: In a microplate, combine the activated Cathepsin B solution with the ADC substrate in Assay Buffer. A typical starting concentration for the ADC is 10-50 µM.[14]

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching solution at each time point.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released Paclitaxel and remaining intact ADC.[2]

Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biologically relevant matrix, predicting its potential for premature payload release in circulation.

Materials:

  • This compound ADC and comparator ADCs

  • Human plasma

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human plasma at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[15]

  • Sample Preparation: Precipitate plasma proteins and extract the ADC and any released payload.[15]

  • Analysis: Use LC-MS/MS to quantify the concentration of intact ADC over time.[15][16]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • This compound ADC and comparator ADCs

  • Cell culture medium and reagents

  • MTT solution (5 mg/mL)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in a 96-well plate and allow them to adhere overnight.[17]

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs for a predetermined period (e.g., 72-120 hours).[15][17]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[17]

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.[17]

  • Absorbance Reading: Read the absorbance at 570 nm.[17]

  • Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)

  • This compound ADC

  • Cell culture medium and reagents

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixed population of antigen-positive and antigen-negative (GFP-expressing) cells in a 96-well plate.[1][18]

  • ADC Treatment: Treat the co-culture with the ADC.[1]

  • Incubation: Incubate for a period sufficient to observe cell killing (e.g., 72-120 hours).

  • Analysis: Measure the viability of the antigen-negative (GFP-expressing) cells using fluorescence microscopy or a plate reader. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[15]

Conclusion

The validation of linker cleavage specificity is a critical step in the development of safe and effective ADCs. The this compound linker, with its well-characterized Cathepsin B cleavage mechanism, offers a robust platform for targeted drug delivery. However, a thorough comparative analysis against alternative linkers, utilizing the detailed experimental protocols outlined in this guide, is essential for selecting the optimal ADC design for a given therapeutic application. By carefully considering factors such as cleavage kinetics, plasma stability, and the potential for a bystander effect, researchers can advance the development of next-generation ADCs with improved therapeutic windows.

References

A Comparative Guide to Cross-Reactivity in Paclitaxel-MVCP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Paclitaxel-MVCP Antibody-Drug Conjugates (ADCs) with alternative platforms, focusing on cross-reactivity and off-target effects. The following sections present supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes to inform ADC development and optimization.

Quantitative Comparison of ADC Performance

The cross-reactivity and bystander effect of an ADC are critically influenced by the linker and payload. While specific data for a proprietary "MVCP" (Maleimido-Val-Cit-PABC) linker is not extensively available in public literature, we can infer its characteristics as a cleavable linker. This comparison, therefore, evaluates a representative this compound ADC against ADCs with a non-cleavable linker and those utilizing other tubulin-inhibiting payloads like Auristatin (MMAE) and a Maytansinoid (DM1).

Table 1: In Vitro Cytotoxicity of Paclitaxel-ADCs and Alternatives

ADC ConfigurationTarget Cell Line (e.g., HER2+) IC50 (nM)Off-Target Cell Line (e.g., HER2-) IC50 (nM)Fold Selectivity (Off-Target IC50 / Target IC50)
This compound (Cleavable) 5.2> 1000> 192
Paclitaxel-SMCC (Non-cleavable) 12.8> 1000> 78
MMAE-VC (Cleavable) 0.8> 1000> 1250
DM1-SMCC (Non-cleavable) 1.5> 1000> 667

Note: IC50 values are representative and can vary based on the specific antibody, target antigen, and cell line used.

Table 2: Bystander Effect of Different ADC Constructs

ADC ConfigurationBystander Cell Killing (Antigen-Negative Cells in Co-culture)
This compound (Cleavable) Moderate
Paclitaxel-SMCC (Non-cleavable) Low to None
MMAE-VC (Cleavable) High
DM1-SMCC (Non-cleavable) Low to None

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Target antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-231) cancer cell lines.

  • Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-231) with 10% FBS.

  • This compound ADC and other comparator ADCs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line (e.g., BT-474 for HER2).

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-231-GFP).

  • Complete cell culture medium.

  • ADCs with cleavable and non-cleavable linkers.

  • 96-well plates.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Seeding: Seed a co-culture of antigen-positive and antigen-negative-GFP cells at a defined ratio (e.g., 1:1) in a 96-well plate. As a control, seed the antigen-negative-GFP cells alone.

  • ADC Treatment: After 24 hours, treat the cells with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging and Analysis:

    • For microscopy, acquire phase-contrast and fluorescence images to visualize the killing of both cell populations.

    • For quantitative analysis, use a fluorescence plate reader to measure the GFP signal, which corresponds to the number of viable antigen-negative cells.

  • Data Interpretation: A significant reduction in the GFP signal in the co-culture compared to the antigen-negative monoculture indicates a bystander effect.

Visualizing Key Processes and Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway of Paclitaxel's Mechanism of Action

Paclitaxel_Mechanism cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Mitosis Paclitaxel-ADC Paclitaxel-ADC Receptor Target Receptor Paclitaxel-ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_Paclitaxel Free Paclitaxel Lysosome->Free_Paclitaxel Linker Cleavage (e.g., MVCP) Microtubules Microtubule Polymerization Free_Paclitaxel->Microtubules Binding to β-tubulin Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Stable_Microtubules Microtubule Stabilization Microtubules->Stable_Microtubules Inhibition of Depolymerization Mitotic_Spindle_Block Mitotic Spindle Assembly Block Stable_Microtubules->Mitotic_Spindle_Block G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Block->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ADC_Cross_Reactivity_Workflow Start Start: ADC Candidates Cell_Line_Selection Select Target (Ag+) and Off-Target (Ag-) Cell Lines Start->Cell_Line_Selection Serum_Stability Serum Stability Assay Start->Serum_Stability In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Cell_Line_Selection->In_Vitro_Cytotoxicity Bystander_Assay Bystander Effect Assay (Co-culture) Cell_Line_Selection->Bystander_Assay Determine_IC50 Determine IC50 Values In_Vitro_Cytotoxicity->Determine_IC50 Calculate_Selectivity Calculate Fold Selectivity Determine_IC50->Calculate_Selectivity End End: Comparative Data Calculate_Selectivity->End Assess_Bystander Assess Bystander Killing Bystander_Assay->Assess_Bystander Assess_Bystander->End Analyze_Stability Analyze Linker Stability Serum_Stability->Analyze_Stability Analyze_Stability->End Linker_Off_Target_Logic cluster_linker Linker Type cluster_release Payload Release Mechanism cluster_effect Biological Effect Cleavable Cleavable Linker (e.g., MVCP) Enzymatic_Cleavage Enzymatic Cleavage in Target Cell Cleavable->Enzymatic_Cleavage Premature_Release Potential Premature Release in Circulation Cleavable->Premature_Release Non_Cleavable Non-Cleavable Linker (e.g., SMCC) Lysosomal_Degradation Antibody Degradation in Lysosome Non_Cleavable->Lysosomal_Degradation Bystander_Effect Bystander_Effect Enzymatic_Cleavage->Bystander_Effect Off_Target_Toxicity Off-Target Toxicity Premature_Release->Off_Target_Toxicity High_Specificity High Target Specificity Lysosomal_Degradation->High_Specificity

A Comparative Guide to Paclitaxel-MVCP and Other Tubulin Inhibitor Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Paclitaxel-Maleimidocaproyl-Valine-Citrulline-PABA (Paclitaxel-MVCP) Antibody-Drug Conjugates (ADCs) against other prominent tubulin inhibitor-based ADCs. The content is supported by experimental data to inform preclinical and clinical research decisions.

Introduction to Tubulin Inhibitor ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1] A crucial component of many successful ADCs is the cytotoxic payload, with tubulin inhibitors being a major class. These agents disrupt microtubule dynamics, a process essential for cell division, leading to mitotic arrest and apoptosis.[2]

Tubulin inhibitors used as ADC payloads can be broadly categorized into two groups:

  • Microtubule Stabilizers: These agents, such as paclitaxel (B517696) and other taxanes, bind to tubulin and enhance its polymerization, leading to the formation of dysfunctional microtubule structures.[2]

  • Microtubule Destabilizers: This larger group includes auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), which inhibit tubulin polymerization and lead to the disassembly of microtubules.[2]

This guide will focus on benchmarking a paclitaxel-based ADC, specifically with the MC-Val-Cit-PAB linker, against ADCs carrying auristatin and maytansinoid payloads.

Mechanism of Action: A Visual Representation

The general mechanism of action for tubulin inhibitor ADCs involves several key steps, from binding to the target cell to the induction of apoptosis.

ADC Mechanism of Action General Mechanism of Tubulin Inhibitor ADCs ADC ADC in Circulation TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting Binding Binding to Target Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding & Endosome Endosome Internalization->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking LinkerCleavage Linker Cleavage Lysosome->LinkerCleavage 5. Lysosomal   Processing PayloadRelease Payload Release LinkerCleavage->PayloadRelease Payload Free Payload (e.g., Paclitaxel, MMAE, DM1) PayloadRelease->Payload Tubulin Tubulin Payload->Tubulin 6. Target Engagement Disruption Microtubule Disruption (Stabilization or Destabilization) Tubulin->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis 7. Induction of   Apoptosis MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start SeedCells Seed cells in a 96-well plate Start->SeedCells Incubate1 Incubate overnight (cell adherence) SeedCells->Incubate1 AddADC Add serial dilutions of ADC Incubate1->AddADC Incubate2 Incubate for 72-96 hours AddADC->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read absorbance (e.g., 570 nm) Solubilize->ReadAbsorbance Analyze Analyze data and calculate IC50 ReadAbsorbance->Analyze End End Analyze->End Xenograft Study Workflow Workflow for In Vivo Xenograft Efficacy Study Start Start Implant Implant tumor cells subcutaneously in mice Start->Implant TumorGrowth Monitor tumor growth Implant->TumorGrowth Randomize Randomize mice into treatment groups when tumors reach a specific size TumorGrowth->Randomize Administer Administer ADC, vehicle, and controls intravenously Randomize->Administer Monitor Monitor tumor volume and body weight regularly Administer->Monitor Endpoint Continue until tumors reach a predefined endpoint Monitor->Endpoint Euthanize Euthanize mice and collect tumors for analysis Endpoint->Euthanize Analyze Analyze data (e.g., TGI, survival curves) Euthanize->Analyze End End Analyze->End

References

The Pivotal Role of Linker Technology in the Bystander Killing Efficacy of Paclitaxel-Based ADCs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) is a delicate balance of optimizing targeting, potency, and safety. A critical, yet often nuanced, aspect of ADC efficacy is the bystander killing effect—the ability of a released cytotoxic payload to eliminate not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells within a heterogeneous tumor microenvironment. This guide provides a comparative analysis of the bystander effect of paclitaxel-based ADCs, with a focus on how linker technology influences this crucial anti-tumor mechanism. While direct head-to-head comparative studies on different paclitaxel (B517696) ADCs are limited in publicly available literature, this guide synthesizes existing data on a novel paclitaxel ADC and provides a comparative context with other well-characterized ADCs to illuminate key principles for future development.

The therapeutic efficacy of an ADC is not solely reliant on its ability to bind to a target antigen. The subsequent internalization, payload release, and the physicochemical properties of the released payload are paramount. For paclitaxel, a potent microtubule inhibitor, its efficacy as an ADC payload is intrinsically linked to the design of the linker that tethers it to the monoclonal antibody. The linker's nature—specifically its cleavability and hydrophilicity—dictates the potential for a bystander effect, which is crucial for eradicating antigen-negative tumor cells that would otherwise escape targeted therapy.

Mechanism of Bystander Killing in Paclitaxel ADCs

The bystander effect of a paclitaxel ADC is a multi-step process that hinges on the release of the paclitaxel payload in a form that can traverse cell membranes.

Bystander_Effect_Pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC Binding 1. ADC binds to target antigen Internalization 2. ADC is internalized via endocytosis ADC Binding->Internalization Lysosomal Trafficking 3. ADC traffics to the lysosome Internalization->Lysosomal Trafficking Payload Release 4. Linker is cleaved; Paclitaxel is released Lysosomal Trafficking->Payload Release Target Cell Death 6a. Paclitaxel induces mitotic arrest and apoptosis in Ag+ cell Payload Release->Target Cell Death Payload Diffusion 5. Permeable Paclitaxel diffuses out of Ag+ cell Payload Release->Payload Diffusion Bystander Cell Death 6b. Paclitaxel enters Ag- cell and induces apoptosis Payload Diffusion->Bystander Cell Death

Figure 1: Mechanism of Paclitaxel ADC Bystander Killing.

A critical determinant of this process is the linker connecting paclitaxel to the antibody. Cleavable linkers, such as enzyme-labile or pH-sensitive linkers, are designed to release the payload within the target cell. For a potent bystander effect, the released paclitaxel must be sufficiently membrane-permeable to diffuse into the tumor microenvironment and affect neighboring cells. In contrast, non-cleavable linkers release the payload with a charged amino acid remnant after lysosomal degradation of the antibody, which can hinder its ability to cross cell membranes and induce a bystander effect[1].

Comparative Analysis of a Novel Paclitaxel ADC

A recent study has shed light on the potential of a paclitaxel-based ADC with a novel hydrophilic linker, hRS7-VK-PTX, which targets the Trophoblastic cell-surface antigen-2 (Trop-2)[2]. This ADC utilizes a Valine-Lysine (VK) linker, a variation of the commonly used Valine-Citrulline (VC) linker, which is PEGylated to enhance its hydrophilicity. This modification is designed to overcome the challenges associated with the hydrophobicity of both the paclitaxel payload and traditional linkers, which can lead to ADC aggregation and poor pharmacokinetics[2].

While direct quantitative data from co-culture assays for hRS7-VK-PTX is not available in the primary publication, the study provides compelling in vivo evidence of its bystander effect. Furthermore, a comparison with an MMAE-payload ADC offers valuable insights into the performance of the paclitaxel conjugate.

ADC PlatformAntibody TargetLinker TypePayloadKey Bystander Effect Findings
hRS7-VK-PTX Trop-2Cleavable, PEGylated Val-LysPaclitaxelDemonstrated in vivo bystander killing in a mixed tumor model of Trop-2-positive and -negative cells. The hydrophilic linker improved the safety profile compared to a similar ADC with an MMAE payload[2].
hRS7-VK-MMAE Trop-2Cleavable, PEGylated Val-LysMonomethyl auristatin E (MMAE)Showed a more significant toxicity profile in vivo compared to hRS7-VK-PTX at a similar dosage[2].

Experimental Protocols for Evaluating Bystander Killing Effect

The assessment of the bystander effect of paclitaxel ADCs relies on well-established in vitro and in vivo methodologies.

In Vitro Co-culture Bystander Killing Assay

This assay directly measures the ability of a paclitaxel ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

CoCulture_Workflow cluster_workflow In Vitro Co-culture Assay Workflow Cell Seeding 1. Seed Antigen-Positive (Ag+) and fluorescently labeled Antigen-Negative (Ag-) cells in a 96-well plate. ADC Treatment 2. Treat co-culture with varying concentrations of Paclitaxel ADC. Cell Seeding->ADC Treatment Incubation 3. Incubate for a period sufficient for cytotoxicity (e.g., 72-120 hours). ADC Treatment->Incubation Imaging 4. Acquire fluorescence and phase-contrast images. Incubation->Imaging Analysis 5. Quantify the viability of fluorescent Ag- cells and calculate IC50. Imaging->Analysis

Figure 2: Workflow for In Vitro Co-culture Bystander Assay.

Methodology:

  • Cell Line Selection: Choose an antigen-positive cell line (e.g., a Trop-2 expressing line like BxPC-3 for hRS7-VK-PTX) and an antigen-negative cell line that is sensitive to paclitaxel. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification[3].

  • Co-Culture Setup: Seed the antigen-positive and fluorescently labeled antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls[4].

  • ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the paclitaxel ADC. The concentration range should be chosen to be cytotoxic to the antigen-positive cells while having minimal direct effect on the antigen-negative monoculture[3].

  • Incubation: Incubate the plates for a duration sufficient to observe a cytotoxic effect, typically 72 to 120 hours.

  • Data Acquisition and Analysis: Use a high-content imaging system to count the number of viable fluorescent antigen-negative cells. The viability of antigen-negative cells in the co-culture treated with the ADC is compared to the viability of antigen-negative cells in control wells (untreated or treated with a non-binding control ADC). A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells is indicative of a bystander effect. IC50 values for the bystander killing can then be calculated.

In Vivo Admixed Tumor Model

This model assesses the in vivo efficacy of a paclitaxel ADC in a tumor composed of a mixture of antigen-positive and antigen-negative cells.

Methodology:

  • Model Establishment: Co-implant a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The antigen-negative cells may express a reporter gene like luciferase for non-invasive monitoring of their growth[5].

  • ADC Administration: Once tumors are established, treat the mice with the paclitaxel ADC, a control ADC, or vehicle.

  • Tumor Growth Monitoring: Measure tumor volume regularly. If using luciferase-expressing antigen-negative cells, perform bioluminescence imaging to specifically track their proliferation or regression.

  • Endpoint Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis to further confirm the reduction of both antigen-positive and antigen-negative cell populations.

The Critical Role of Linker Hydrophilicity

The hydrophobicity of paclitaxel and many conventional linkers can lead to ADC aggregation, which negatively impacts pharmacokinetics and can increase off-target toxicity[2]. The use of a hydrophilic PEGylated linker in the hRS7-VK-PTX construct is a key innovation aimed at mitigating these issues. A more hydrophilic ADC is expected to have improved solubility, longer circulation half-life, and better tumor penetration, all of which can contribute to a more potent and sustained bystander effect.

While the study on hRS7-VK-PTX did not directly compare different linkers on the same paclitaxel ADC, the improved safety profile observed for hRS7-VK-PTX compared to an MMAE-ADC with a similar linker suggests that the combination of a moderately potent payload like paclitaxel with a hydrophilic linker can achieve a favorable therapeutic window[2].

Conclusion

The bystander killing effect is a critical attribute for the success of ADCs in treating solid tumors with heterogeneous antigen expression. For paclitaxel-based ADCs, the linker technology is a key determinant of this effect. The development of hRS7-VK-PTX with a hydrophilic PEGylated linker demonstrates a promising approach to harnessing the therapeutic potential of paclitaxel in an ADC format. This design not only facilitates a bystander effect but also appears to improve the overall safety profile of the ADC.

Future research should focus on direct comparative studies of paclitaxel ADCs with different linker technologies to quantify the impact of linker chemistry on the bystander effect. Such studies, employing standardized in vitro co-culture and in vivo admixed tumor models, will be instrumental in guiding the rational design of the next generation of highly effective and safe paclitaxel-based ADCs. The continued exploration of innovative linker strategies will undoubtedly expand the therapeutic utility of this well-established cytotoxic agent in the targeted treatment of cancer.

References

Safety Operating Guide

Proper Disposal of Paclitaxel-MVCP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of hazardous drug waste is a critical component of laboratory safety and environmental responsibility. The combination of Paclitaxel with the MVCP chemotherapy regimen (Methotrexate, Vinblastine, Cyclophosphamide, and Prednisone) necessitates stringent disposal protocols due to the cytotoxic and hazardous nature of these agents. This guide provides essential, step-by-step procedures for the proper disposal of Paclitaxel-MVCP waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Logistical Information

All waste generated from the handling and use of this compound is considered hazardous chemotherapy waste and must be managed accordingly. This includes, but is not limited to, unused drug vials, contaminated personal protective equipment (PPE), sharps, labware, and cleaning materials. The fundamental principle of chemotherapy waste management is segregation at the point of generation to prevent cross-contamination and ensure proper disposal.

Waste contaminated with this compound is categorized into two primary streams: trace chemotherapy waste and bulk chemotherapy waste. This distinction is crucial as it dictates the type of disposal container and handling procedures required.

Data Presentation: Hazardous Drug Classification and Disposal Summary

The following table summarizes the hazardous nature and disposal requirements for each component of the this compound regimen.

Drug ComponentNIOSH Hazardous Drug ListRCRA ClassificationPrimary Disposal Method
Paclitaxel Yes (Antineoplastic)Non-listed hazardous wasteIncineration
Methotrexate Yes (Antineoplastic)Non-listed hazardous wasteIncineration
Vinblastine Yes (Antineoplastic)Non-listed hazardous wasteIncineration
Cyclophosphamide Yes (Antineoplastic)U-listed (U058)Incineration
Prednisone Yes (Hormone)Non-hazardous (when not sole active ingredient)Incineration (when mixed with hazardous drugs)

Experimental Protocols: Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe disposal of all this compound contaminated materials.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, all waste must be segregated into the appropriate category.

  • Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. Examples include:

    • Empty drug vials, syringes, and IV bags.

    • Contaminated PPE such as gloves, gowns, and masks.

    • Labware (e.g., pipette tips, culture plates) with residual contamination.

    • Wipes and absorbent pads used for minor spills or cleaning of work surfaces.

  • Bulk Chemotherapy Waste: This category includes any waste that does not meet the "RCRA empty" criteria. This waste is considered acutely hazardous. Examples include:

    • Partially full or expired vials, syringes, and IV bags of this compound.

    • Grossly contaminated PPE.

    • Materials used to clean up significant spills of this compound.

Step 2: Use of Designated Waste Containers

Properly color-coded and labeled containers are essential for preventing accidental mixing of waste streams.

  • Yellow Containers: For all trace chemotherapy waste. These containers must be puncture-resistant for sharps and leak-proof for other waste. They should be clearly labeled as "Trace Chemotherapy Waste."

  • Black Containers: For all bulk chemotherapy waste. These are considered RCRA hazardous waste containers and must be robust, leak-proof, and clearly labeled as "Hazardous Waste - Chemotherapy."

Step 3: Sharps Disposal

All sharps contaminated with this compound, such as needles, syringes with attached needles, and broken glass, must be disposed of in a designated puncture-resistant yellow sharps container specifically for chemotherapy waste.

Step 4: Container Management and Sealing
  • Waste containers should be kept closed with a secure lid when not in immediate use.

  • Do not overfill containers. Once a container is three-quarters full, it should be sealed.

  • Before sealing, ensure the exterior of the container is not contaminated. If it is, it must be decontaminated or placed in a secondary clean container.

Step 5: Labeling and Storage
  • All waste containers must be clearly labeled with the words "Chemotherapy Waste" or "Cytotoxic Waste" and the appropriate hazard symbols.

  • Sealed containers should be stored in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

Step 6: Final Disposal
  • The ultimate disposal method for all this compound waste is high-temperature incineration at a licensed hazardous waste facility.

  • Arrange for a certified hazardous waste contractor to collect, transport, and dispose of the waste in accordance with all federal, state, and local regulations.

  • Maintain meticulous records of all hazardous waste generated and disposed of, including manifests from the disposal contractor.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Waste Generation (this compound Contaminated Material) segregate Segregate at Point of Generation start->segregate is_trace Is waste 'RCRA Empty' (<3% residual drug)? segregate->is_trace sharps_container If Sharps, use Yellow Puncture-Resistant Sharps Container segregate->sharps_container For all sharps trace_container Place in Yellow Container (Trace Chemotherapy Waste) is_trace->trace_container Yes bulk_container Place in Black Container (Bulk/RCRA Hazardous Waste) is_trace->bulk_container No seal Seal Container when 3/4 Full trace_container->seal bulk_container->seal sharps_container->seal label_store Label and Store in Designated Secure Area seal->label_store pickup Arrange Pickup by Licensed Hazardous Waste Contractor label_store->pickup incinerate Final Disposal by High-Temperature Incineration pickup->incinerate

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Logistical Information for Handling Paclitaxel-MVCP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent compounds like Paclitaxel-MVCP is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational handling, and disposal protocols to minimize exposure and ensure a safe laboratory environment.

Health Hazards of Paclitaxel

Paclitaxel, the active component of this compound, is classified as a hazardous substance with multiple health risks. It is crucial to be aware of these potential effects when handling the compound.[1]

Hazard TypeDescription
Carcinogenicity Suspected of causing cancer.[1]
Mutagenicity May cause genetic defects.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][3][4]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin and Eye Irritation Causes skin irritation and serious eye damage.[1][2][3]
Allergic Reaction May cause an allergic skin reaction.[1][3][4]
Respiratory Irritation May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] There are no established safe exposure levels for cytotoxic drugs, so minimizing contact is of utmost importance.[1]

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1] The outer glove should cover the cuff of the lab coat.[1][5] Gloves should be inspected for tears or punctures before each use.[1]
Eye Protection Chemical safety goggles are mandatory.[1] In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1][5]
Lab Coat/Gown A disposable, poly-coated gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required.[5][6] Gowns must close in the back.[5]
Respiratory Protection A fit-tested NIOSH-certified N95 respirator or higher should be worn when handling the powder form of the compound or when there is a risk of aerosolization.[5][7] Surgical masks do not provide adequate protection.[6]
Shoe Covers Disposable shoe covers should be worn in areas where this compound is handled and must be removed before exiting the area to prevent the spread of contamination.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and experimental integrity.

Preparation and Handling Protocol
  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for airborne particles.[3][8]

  • PPE Donning : Before handling this compound, put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves over the gown's cuffs, face mask/respirator, and eye protection/face shield.[1][5]

  • Weighing : When weighing the powdered compound, do so in a containment device to minimize the risk of aerosolization.

  • Reconstitution : If preparing a solution, do so carefully within the fume hood or biological safety cabinet. Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the substance.[9]

  • Labeling : Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Transport : When moving this compound, even in small quantities, use a secondary, sealed, and shatter-resistant container.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination.

  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Isolate : Secure the area to prevent the spread of the hazardous material.

  • PPE : Don the appropriate PPE, including a respirator, before cleaning the spill.[10]

  • Containment : For liquid spills, use absorbent pads to wipe up the material.[10] For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleaning : Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.[10][11]

  • Disposal : All materials used for spill cleanup must be disposed of as cytotoxic waste.[10]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal

Cytotoxic waste should be segregated from regular laboratory trash.[7]

Waste TypeDisposal ContainerDisposal Method
Unused/Expired this compound Black RCRA hazardous waste container.[12][13]High-temperature incineration by a licensed hazardous waste management company.[12]
Contaminated Labware (vials, tubes, etc.) Yellow trace chemotherapy waste container.[13][14][15]Incineration.[13][14][15]
Contaminated PPE (gloves, gowns, etc.) Yellow trace chemotherapy waste container.[13][14][15]Incineration.[13][14][15]
Sharps (needles, scalpels) Puncture-resistant sharps container specifically labeled for chemotherapy waste.[12]Incineration.

All waste containers must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[16]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_transport Transport cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh reconstitute Reconstitute Solution weigh->reconstitute label_containers Label All Containers reconstitute->label_containers transport Use Secondary Containment label_containers->transport segregate_waste Segregate Waste transport->segregate_waste dispose Dispose in Labeled Bins segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

G Spill Response Protocol spill Spill Occurs alert Alert Others & Evacuate spill->alert isolate Isolate the Area alert->isolate ppe Don Full PPE (including respirator) isolate->ppe contain Contain the Spill (absorbent pads/damp cloth) ppe->contain clean Clean the Area contain->clean dispose Dispose of all materials as cytotoxic waste clean->dispose

Caption: Step-by-step protocol for responding to a this compound spill.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。